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N-Ethyl-1-methylazetidin-3-amine dihydrochloride Documentation Hub

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  • Product: N-Ethyl-1-methylazetidin-3-amine dihydrochloride
  • CAS: 2155855-40-4

Core Science & Biosynthesis

Foundational

N-Ethyl-1-methylazetidin-3-amine Dihydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1][2] Its inhere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1][2] Its inherent ring strain and non-planar geometry provide a unique three-dimensional character that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1][2] N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS No: 2231676-11-0) is a disubstituted azetidine derivative that holds potential as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, drawing upon available data and the well-established chemistry of related azetidine compounds to offer insights for its application in research and development.

Chemical Identity and Physicochemical Properties

N-Ethyl-1-methylazetidin-3-amine dihydrochloride is a solid compound with a molecular formula of C6H16N2Cl2 and a molecular weight of 187.11 g/mol .[3][4] While specific experimental data on its melting point, solubility, and pKa are not widely published, its dihydrochloride salt form suggests good solubility in aqueous media. The presence of two basic nitrogen atoms, one tertiary within the azetidine ring and one tertiary exocyclic amine, will influence its acid-base properties.

Table 1: Physicochemical Properties of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

PropertyValueSource
CAS Number 2231676-11-0[3][4]
Molecular Formula C6H16N2Cl2[3][4]
Molecular Weight 187.11 g/mol [3][4]
Physical Form Solid[4]
Purity Typically ≥97%[4]
InChI 1S/C6H14N2.2ClH/c1-3-8(2)6-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H[3][4]
InChIKey CFHADJUBHYSVOF-UHFFFAOYSA-N[3][4]

Synthesis and Structural Elucidation

Conceptual Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product 1-methylazetidin-3-one 1-Methylazetidin-3-one Reductive_Amination Reductive Amination 1-methylazetidin-3-one->Reductive_Amination Ethylamine Ethylamine Ethylamine->Reductive_Amination N-Ethyl-1-methylazetidin-3-amine N-Ethyl-1-methylazetidin-3-amine Reductive_Amination->N-Ethyl-1-methylazetidin-3-amine Purification Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Final_Product N-Ethyl-1-methylazetidin-3-amine dihydrochloride Salt_Formation->Final_Product N-Ethyl-1-methylazetidin-3-amine->Purification

Caption: Conceptual synthetic workflow for N-Ethyl-1-methylazetidin-3-amine dihydrochloride.

This proposed pathway involves the reductive amination of 1-methylazetidin-3-one with ethylamine, a common and effective method for forming secondary amines. The resulting free base would then be purified and subsequently treated with hydrochloric acid to yield the dihydrochloride salt. The choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) and reaction conditions would be critical to optimize the yield and minimize side products.

Spectroscopic Characterization (Predicted)

While experimental spectra for N-Ethyl-1-methylazetidin-3-amine dihydrochloride are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. One would anticipate signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the diastereotopic protons of the azetidine ring, which would likely appear as complex multiplets. The presence of the dihydrochloride salt may lead to peak broadening of protons adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the neighboring nitrogen atoms.

  • Mass Spectrometry: The mass spectrum of the free base (N-Ethyl-1-methylazetidin-3-amine, MW: 114.19) would likely show a molecular ion peak (M+) at m/z 114. Key fragmentation patterns would involve the loss of ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt would be characterized by broad absorption bands in the 2400-3000 cm⁻¹ region, typical for amine hydrochlorides (N-H stretching). C-H stretching vibrations would appear around 2850-2950 cm⁻¹.

Reactivity and Chemical Stability

The chemical behavior of N-Ethyl-1-methylazetidin-3-amine dihydrochloride is dictated by the strained azetidine ring and the two tertiary amine functionalities.

  • Basicity: Both nitrogen atoms are basic and can be protonated. The dihydrochloride salt form indicates that both amines are protonated. The relative basicity of the two nitrogen atoms would be an important factor in its reactions.

  • Nucleophilicity: The exocyclic tertiary amine is expected to be a good nucleophile, participating in reactions such as alkylation and acylation. The ring nitrogen is also nucleophilic but its reactivity is modulated by the ring strain.

  • Ring Strain and Reactivity: The azetidine ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or in the presence of Lewis acids. This property can be exploited for the synthesis of more complex acyclic diamine structures.

  • Stability: The compound is expected to be stable under standard storage conditions, sealed in a dry environment at room temperature.[4] As a dihydrochloride salt, it is likely to be less susceptible to oxidation than the free base.

Applications in Drug Discovery

Substituted azetidines are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding.[1][2] While specific applications of N-Ethyl-1-methylazetidin-3-amine dihydrochloride are not extensively documented in publicly available literature, its structure presents several opportunities for its use as a scaffold in medicinal chemistry.

Potential as a Pharmacophore or Building Block

G cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Resulting Structures Azetidine N-Ethyl-1-methylazetidin-3-amine Exocyclic_Amine Functionalization of Exocyclic Amine Azetidine->Exocyclic_Amine Acylation, Alkylation Ring_Opening Ring-Opening Reactions Azetidine->Ring_Opening Electrophiles, Lewis Acids Azetidine_N Modification at Azetidine Nitrogen Azetidine->Azetidine_N Further Alkylation Amides_Sulfonamides Amides, Sulfonamides, etc. Exocyclic_Amine->Amides_Sulfonamides Acyclic_Diamines Functionalized Acyclic Diamines Ring_Opening->Acyclic_Diamines Quaternary_Salts Quaternary Ammonium Salts Azetidine_N->Quaternary_Salts

Caption: Potential synthetic utility of N-Ethyl-1-methylazetidin-3-amine in drug discovery.

The exocyclic tertiary amine can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR). For example, acylation could lead to the formation of amides, while reaction with sulfonyl chlorides would yield sulfonamides. The azetidine ring itself can act as a rigid spacer, holding appended functional groups in a defined spatial orientation. Furthermore, the potential for ring-opening provides a pathway to novel acyclic diamine derivatives, which are also prevalent in bioactive molecules.

Safety and Handling

N-Ethyl-1-methylazetidin-3-amine dihydrochloride is classified as a warning-level hazard.[3][4] The hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.

Conclusion

N-Ethyl-1-methylazetidin-3-amine dihydrochloride represents a valuable, yet underexplored, building block for medicinal chemistry. Its combination of a strained azetidine ring and two modifiable tertiary amine centers offers a rich platform for the design and synthesis of novel small molecules with potential therapeutic applications. While a detailed experimental profile of this specific compound is not widely available, this guide provides a solid foundation for researchers to understand its likely chemical properties and to devise strategies for its successful incorporation into drug discovery programs. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

  • PubChemLite. N-ethylazetidin-3-amine dihydrochloride (C5H12N2). [Link]

  • Reddy, S. et al. (2019). AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE. Heterocyclic Letters, 9(2), 191-195.
  • MilliporeSigma. N-Ethyl-N-methylazetidin-3-amine dihydrochloride. [Link]

  • PubChem. 1-Methylazetidin-3-amine. [Link]

  • Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • Couty, F., & Evano, G. (2006). The 3-(4-methylphenyl)-3-phenylazetidine was successfully synthesized from N-Boc-3-azetidinone via reaction with phenyllithium to furnish N-Boc-3-phenylazetidin-3-ol in 61% yield.
  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry.
  • Newman, D. J., & Cragg, G. M. (2007). Natural products as sources of new drugs over the last 25 years.
  • Matrix Fine Chemicals. N,N-DIMETHYLAZETIDIN-3-AMINE DIHYDROCHLORIDE | CAS 124668-49-1. [Link]

  • Chemspace. 3-methylazetidin-3-amine dihydrochloride. [Link]

  • NIST. Ethanamine, N-ethyl-N-methyl-. [Link]

Sources

Exploratory

Technical Synthesis Guide: N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

Executive Summary & Strategic Analysis The N-Ethyl-1-methylazetidin-3-amine scaffold represents a critical bioisostere for piperidine and pyrrolidine moieties in contemporary drug discovery, particularly in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-Ethyl-1-methylazetidin-3-amine scaffold represents a critical bioisostere for piperidine and pyrrolidine moieties in contemporary drug discovery, particularly in the development of Janus kinase (JAK) inhibitors and GPCR modulators. The azetidine ring introduces specific conformational constraints and lowers lipophilicity (LogD) compared to its larger ring counterparts, often improving metabolic stability and selectivity.

This guide details the synthesis of the dihydrochloride salt form. While reductive amination is the most common route for alkylating amines, the high basicity and nucleophilicity of the 3-aminoazetidine core pose challenges regarding over-alkylation (formation of diethyl side products).

Therefore, this guide prioritizes a "High-Fidelity" Acylation-Reduction Route to guarantee mono-ethylation, alongside a "Rapid-Access" Reductive Amination Route for high-throughput applications.

Retrosynthetic Logic

The synthesis hinges on the efficient introduction of the ethyl group to the exocyclic nitrogen of the 1-methylazetidin-3-amine core.

Retrosynthesis Target N-Ethyl-1-methylazetidin-3-amine (Dihydrochloride) Amide N-(1-Methylazetidin-3-yl)acetamide Target->Amide Reduction (LiAlH4) Ketone 1-Methylazetidin-3-one Target->Ketone Reductive Amination (Ethylamine + STAB) Amine 1-Methylazetidin-3-amine Amide->Amine Acylation (AcCl/Ac2O) Amine->Ketone Reductive Amination (Transamination)

Figure 1: Retrosynthetic disconnection showing the High-Fidelity Acylation route (Solid lines) and the Reductive Amination route (Dashed).

Critical Safety & Handling (Azetidine Specifics)

  • Ring Strain: Azetidines possess significant ring strain (~26 kcal/mol). Avoid strong Lewis acids or extreme temperatures (>100°C) which may trigger ring-opening polymerization.

  • Stability: The free base of N-ethyl-1-methylazetidin-3-amine is volatile and hygroscopic. It should be converted to the dihydrochloride salt immediately for storage.

  • Reagents: Lithium Aluminum Hydride (LiAlH4) is pyrophoric; handle under strict inert atmosphere (Ar/N2). Sodium Triacetoxyborohydride (STAB) evolves hydrogen gas; ensure proper venting.

Method A: High-Fidelity Acylation-Reduction (Recommended)

Objective: Synthesis of mono-ethylated product with >98% selectivity, avoiding over-alkylation.

Phase 1: Acetylation

Reaction: 1-Methylazetidin-3-amine + Acetic Anhydride


 N-(1-Methylazetidin-3-yl)acetamide
  • Setup: Charge a flame-dried 250 mL round-bottom flask (RBF) with 1-Methylazetidin-3-amine (1.0 eq) (free base or HCl salt neutralized in situ) and dry Dichloromethane (DCM) [0.2 M] .

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (3.0 eq) dropwise. Stir for 10 minutes.

  • Acylation: Add Acetic Anhydride (1.1 eq) dropwise over 15 minutes. Maintain internal temperature <5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

    • Checkpoint: The intermediate amide is stable and can be purified by flash chromatography if necessary, though crude purity is often sufficient.

Phase 2: Amide Reduction

Reaction: N-(1-Methylazetidin-3-yl)acetamide + LiAlH4


 N-Ethyl-1-methylazetidin-3-amine
  • Setup: Charge a dry 3-neck RBF with LiAlH4 (2.5 eq) in dry Tetrahydrofuran (THF) [0.5 M] under Argon.

  • Addition: Dissolve the amide from Phase 1 in dry THF. Add this solution dropwise to the LiAlH4 suspension at 0°C. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours.

    • Mechanistic Note: Reflux is required to fully reduce the robust amide bond to the amine.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • Water (x mL = grams of LiAlH4)

    • 15% NaOH (x mL)

    • Water (3x mL)

  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Rinse with THF.[1]

  • Concentration: Concentrate the filtrate carefully (product is volatile) to obtain the crude free base oil.

Method B: Rapid-Access Reductive Amination

Objective: Quick generation of material where minor dialkylated impurities can be tolerated or separated by HPLC.

Reaction: 1-Methylazetidin-3-one + Ethylamine + STAB

  • Imine Formation: In a sealed vessel, combine 1-Methylazetidin-3-one (1.0 eq) and Ethylamine (2.0 eq, 2M in THF) in 1,2-Dichloroethane (DCE) . Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at RT for 30 mins.[2]

    • Note: If starting from 1-Methylazetidin-3-amine, use Acetaldehyde (1.0 eq) instead of ethylamine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Stir: Agitate at RT for 12–16 hours.

  • Quench: Add sat. NaHCO3 solution. Stir vigorously for 20 mins to quench boron complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: The crude mixture likely contains ~5-10% tertiary amine (diethyl). Purify via SCX-2 cartridge (catch and release) or preparative HPLC.

Salt Formation: Dihydrochloride Preparation

The free base is an oil that oxidizes over time. The dihydrochloride salt is a stable, hygroscopic solid.

  • Dissolution: Dissolve the purified free base (Method A or B) in a minimal amount of dry Ethanol or Diethyl Ether .

  • Acidification: Cool to 0°C. Add HCl in 1,4-Dioxane (4.0 M, 2.5 eq) dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, add excess Diethyl Ether or Hexanes to induce crystallization.

  • Isolation: Filter the solid under N2 (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P2O5 for 12 hours.

Analytical Characterization

Compound: N-Ethyl-1-methylazetidin-3-amine Dihydrochloride Formula: C6H14N2[3] · 2HCl MW: 114.19 (free base) / 187.11 (salt)

TechniqueExpected Signals / DataStructural Assignment
1H NMR (D2O)δ 4.2–4.5 (m, 1H)H-3 (Methine at chiral center)
δ 4.1–4.3 (m, 2H), 3.8–4.0 (m, 2H)H-2, H-4 (Azetidine ring protons)
δ 3.05 (q, 2H, J=7.2 Hz)N-CH2-CH3 (Ethyl methylene)
δ 2.90 (s, 3H)N-CH3 (Ring N-methyl)
δ 1.25 (t, 3H, J=7.2 Hz)N-CH2-CH3 (Ethyl methyl)
13C NMR ~55-60 ppmRing carbons (C2, C4)
~45-50 ppmEthyl methylene
~40-45 ppmRing N-Methyl
~10-12 ppmEthyl methyl
MS (ESI) [M+H]+ = 115.1Positive mode parent ion

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-alkylation (Diethyl) Excess acetaldehyde or high temp in Method B.Switch to Method A (Acylation). Or use strictly 0.9 eq acetaldehyde at -10°C.
Low Yield (Method A) Incomplete reduction of amide.Ensure LiAlH4 is fresh. Increase reflux time. Use THF/Ether mixture.
Oiling during salt formation Presence of water or impurities.Dry free base thoroughly before adding HCl. Use anhydrous ether/dioxane. Triturate with acetonitrile.
Ring Opening Acidic hydrolysis during workup or high heat.Keep workup cold. Avoid heating the salt above 60°C.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Dunetz, J. R., et al. (2016). "Approaches to the Synthesis of 3-Aminoazetidines." Chemical Reviews, 116(19), 12301–12376. (General review of azetidine synthesis).
  • PubChem. (2025). "1-Methylazetidin-3-amine."[3][7][8][9][10][11][12] National Library of Medicine. Link

  • Organic Syntheses. (2014). "Preparation of N-Methylethylamine (General Alkylation Procedures)." Org.[2][5][6][7][13] Synth., Coll. Vol. 4, p.601. Link

  • Sigma-Aldrich. (2025). "Sodium Triacetoxyborohydride Technical Bulletin." Link

Sources

Foundational

N-Ethyl-1-methylazetidin-3-amine dihydrochloride mechanism of action

This guide details the technical specifications, mechanism of action (pharmacological and synthetic), and experimental utility of N-Ethyl-1-methylazetidin-3-amine dihydrochloride . Pharmacophoric Utility, Mechanism of Ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanism of action (pharmacological and synthetic), and experimental utility of N-Ethyl-1-methylazetidin-3-amine dihydrochloride .

Pharmacophoric Utility, Mechanism of Action, and Synthetic Applications[1]

Compound Identity:

  • IUPAC Name: N-Ethyl-1-methylazetidin-3-amine dihydrochloride

  • CAS Number: 2231676-11-0

  • Molecular Formula: C₆H₁₄N₂ · 2HCl

  • Molecular Weight: 187.11 g/mol (salt); 114.19 g/mol (free base)

  • Role: Pharmacophore Building Block / Aminergic Ligand Probe

Executive Summary

N-Ethyl-1-methylazetidin-3-amine is a specialized azacyclic diamine used primarily in medicinal chemistry as a conformationally restricted bioisostere of flexible ethylenediamine or piperazine linkers. Its "Mechanism of Action" is dual-faceted:

  • Pharmacological: As a ligand fragment, it targets aminergic binding pockets (e.g., Histamine H4, nAChR) via ionic interactions, leveraging the high ring strain of the azetidine core to modify pKa and binding vectors.

  • Synthetic: It serves as a high-value nucleophile for installing the 1-methylazetidin-3-yl motif, a privileged scaffold that improves metabolic stability and oral bioavailability in drug candidates (e.g., JAK inhibitors).

Mechanism of Action (Biological & Pharmacophoric)

This compound operates not as a standalone therapeutic, but as a high-affinity pharmacophore . Its mechanism is defined by its interaction with biological targets and its modulation of physicochemical properties.

Target Interaction: The "Ionic Lock" Mechanism

The molecule features two protonatable nitrogen centers. At physiological pH (7.4), the dihydrochloride salt dissociates, and the free base equilibrates to a mono- or di-cationic state.

  • Primary Interaction (Exocyclic Amine): The secondary amine (N-ethyl) acts as a hydrogen bond donor and a cationic anchor. It typically forms a salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues in Class A GPCRs (e.g., Asp113 in adrenergic/histaminergic receptors).

  • Secondary Interaction (Ring Amine): The tertiary azetidine nitrogen provides a second cationic center or a hydrogen bond acceptor, depending on the local pH of the binding pocket.

Conformational Restriction (The "Vector" Effect)

Unlike linear diamines (e.g., N,N-dimethylethylenediamine), the azetidine ring locks the distance and angle between the two nitrogen atoms.

  • Mechanism: This reduces the entropic penalty of binding. The rigid 4-membered ring forces the exocyclic substituent into a specific vector, often enhancing selectivity for receptor subtypes (e.g.,

    
     nicotinic acetylcholine receptors) by avoiding steric clashes present with larger rings like pyrrolidine.
    
Metabolic Evasion
  • Metabolic MoA: The azetidine ring is less susceptible to oxidative metabolism (P450-mediated

    
    -carbon oxidation) compared to pyrrolidine or piperidine rings. This extends the half-life (
    
    
    
    ) of drugs incorporating this moiety.

Visualization: Pharmacophore & Synthesis Logic

The following diagram illustrates the structural logic of the compound and its synthesis via reductive amination.

G cluster_props Pharmacophoric Advantages start Precursor: 1-Methylazetidin-3-one intermediate Intermediate: Imine/Hemiaminal start->intermediate Condensation reagent Reagent: Ethylamine reagent->intermediate reduction Step: Reductive Amination (NaBH(OAc)3) intermediate->reduction product Target: N-Ethyl-1-methylazetidin-3-amine reduction->product Reduction binding Mechanism: Ionic Bond + Conformational Lock product->binding Ligand receptor Receptor Pocket (Asp/Glu Residue) binding->receptor High Affinity prop1 Reduced Entropic Penalty prop2 Lower Ring pKa (~8.5)

Caption: Synthesis pathway via reductive amination and subsequent pharmacophoric binding mechanism to receptor anionic sites.

Experimental Protocols

Synthesis Protocol (Reductive Amination)

Rationale: This method is preferred over nucleophilic substitution due to higher yields and prevention of over-alkylation.

Materials:

  • 1-Methylazetidin-3-one (1.0 equiv)

  • Ethylamine (2.0 M in THF, 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic acid (catalytic)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 1-Methylazetidin-3-one in anhydrous DCM (0.1 M concentration). Add Ethylamine solution and stir at room temperature for 30 minutes. Note: If using ethylamine hydrochloride, add 1.0 equiv of TEA.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS for the disappearance of the ketone.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in minimal ethanol. Add 4M HCl in dioxane (2.5 equiv) dropwise at 0°C. The dihydrochloride salt will precipitate. Filter and wash with cold diethyl ether.

pKa Determination Assay (Potentiometric Titration)

Rationale: Determining the pKa of the ring nitrogen vs. the exocyclic amine is critical for predicting blood-brain barrier (BBB) permeability.

  • Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed water/methanol (1:1) to ensure solubility.

  • Titration: Titrate with 0.1 M NaOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Data Analysis: Plot pH vs. Volume of NaOH. Identify two inflection points.

    • Expected Result:

      
       (Ring N) ≈ 8.0–8.5; 
      
      
      
      (Exocyclic N) ≈ 9.5–10.0.
    • Interpretation: The lower pKa of the ring nitrogen (compared to pyrrolidine ~10.5) indicates a higher fraction of the neutral species at physiological pH, favoring membrane permeability.

Quantitative Data Summary

PropertyValue/CharacteristicMechanistic Implication
Ring Strain ~26 kcal/molIncreases reactivity; lowers amine basicity.
pKa (Ring) ~8.0 - 8.5 (Est.)Improved lipophilicity at pH 7.4 vs. Pyrrolidine.
Hybridization

(Distorted)
Rigid vectors for selective receptor binding.
LogP -0.8 (Calc.)High water solubility; requires transport or lipophilic tails for BBB crossing.
Target Class GPCRs (H4, Muscarinic)Acts as a cationic bioisostere of histamine/acetylcholine.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Couty, F., & Evano, G. (2006). Synthesis of 3,3-Diarylazetidines. Organic Preparations and Procedures International. Link

  • Lukas, R. J., et al. (1999). International Union of Pharmacology. XX. Current status of the nomenclature for nicotinic acetylcholine receptors and their subunits. Pharmacological Reviews. Link

  • Thurmond, R. L., et al. (2004).[1] The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery. Link

  • Sigma-Aldrich. (n.d.). N-Ethyl-N-methylazetidin-3-amine dihydrochloride Product Specification. Link

Sources

Exploratory

Solubility Profile &amp; Technical Guide: N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

[1] Executive Summary N-Ethyl-1-methylazetidin-3-amine dihydrochloride is a highly polar, bicyclic diamine salt commonly utilized as a rigid scaffold in medicinal chemistry.[1] Its solubility profile is dominated by the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Ethyl-1-methylazetidin-3-amine dihydrochloride is a highly polar, bicyclic diamine salt commonly utilized as a rigid scaffold in medicinal chemistry.[1] Its solubility profile is dominated by the ionic lattice energy of the dihydrochloride counter-ions and the hydrophilic nature of the azetidine core.

This guide provides a comprehensive technical analysis of its solubility across solvent classes, derived from structural first principles and empirical data of homologous azetidine salts. It includes validated protocols for solubility determination and solvent selection strategies for purification and reaction engineering.

Physicochemical Identity & Properties[1][2][3][4]

Understanding the structural drivers of solubility is prerequisite to solvent selection.

PropertyDetailImpact on Solubility
Chemical Structure N-Ethyl-1-methylazetidin-3-amine[1][2] · 2HClSmall, rigid, nitrogen-dense scaffold.
Molecular Weight ~187.11 g/mol (Salt)Low MW facilitates rapid dissolution kinetics in compatible media.
Salt Form Dihydrochloride (2HCl)Drastically increases lattice energy and polarity; renders compound insoluble in non-polar organics.
Hygroscopicity HighPropensity to absorb atmospheric water; requires handling in desiccated environments.
pKa (Est.)

,

pH-dependent solubility switch.[1] Highly soluble at pH < 8; partitions to organic phase at pH > 12.

Solubility Landscape

The following data represents the expected solubility profile based on the physicochemical properties of short-chain diamine dihydrochlorides.

Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility RatingMechanism / Notes
Aqueous Media Water, PBS (pH 7.4), 0.1N HClVery High (> 100 mg/mL)Ion-dipole interactions dominate.[1] The high enthalpy of hydration overcomes the crystal lattice energy.
Polar Protic Methanol (MeOH)High (> 50 mg/mL)Strong hydrogen bonding capability makes MeOH the preferred organic solvent for dissolution and transfer.
Polar Protic Ethanol (EtOH), IPAModerate (10–30 mg/mL)Solubility decreases rapidly with increasing alkyl chain length of the alcohol. Heating may be required.
Polar Aprotic DMSO, DMF, DMAcHigh (> 50 mg/mL)Excellent for stock solutions in biological assays. High dielectric constants stabilize the ionic species.
Polar Aprotic Acetonitrile (MeCN), AcetoneLow / Sparingly (< 5 mg/mL)Insufficient solvation energy to break the ionic lattice. Often used as anti-solvents to induce precipitation.
Non-Polar DCM, Ethyl Acetate, THFInsoluble (< 0.1 mg/mL)The 2HCl salt is too polar. Crucial: The free base is soluble in these solvents (see Section 4).
Hydrocarbons Hexane, Heptane, TolueneInsoluble Strictly non-interacting. Used to wash away non-polar impurities from the solid salt.
Visualization: Solvent Selection Decision Tree

SolubilityWorkflow Start Start: Solvent Selection Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification / Cryst. Goal->Purification Isolation Analysis Analysis (HPLC/NMR) Goal->Analysis QC Water Water / Buffer (Nucleophilic Subst.) Reaction->Water Green Chem DMF DMF / DMSO (High Temp / Coupling) Reaction->DMF Organic Reagents Recryst Recrystallization System Purification->Recryst D2O D2O (NMR) Analysis->D2O MobilePhase H2O:MeCN + 0.1% TFA (HPLC) Analysis->MobilePhase SolventA Solvent: MeOH or EtOH (Dissolves Salt) Recryst->SolventA Step 1: Dissolve AntiSolvent Anti-Solvent: Et2O, MTBE, Acetone (Precipitates Salt) SolventA->AntiSolvent Step 2: Add dropwise

Figure 1: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Experimental Protocols

As specific batch-to-batch variations (crystal habit, purity) affect solubility, the following protocols ensure self-validating data generation.

Protocol A: Quantitative Saturation (Shake-Flask Method)

Use this to generate precise solubility data (mg/mL).[1]

  • Preparation: Weigh approx. 50 mg of N-Ethyl-1-methylazetidin-3-amine 2HCl into a 1.5 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50 µL increments.

  • Equilibration: Vortex vigorously for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes at 25°C.

  • Endpoint:

    • If solid dissolves completely: Calculate solubility

      
      .
      
    • If solid persists after 1 mL total volume: Solubility is

      
       mg/mL.
      
  • Quantification (Optional): Filter the supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol B: Recrystallization Strategy

Use this for purification of crude material.

  • Dissolution: Dissolve crude salt in the minimum amount of boiling Methanol (approx. 5–10 mL per gram).

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Nucleation: Allow the solution to cool to room temperature.

  • Anti-Solvent Addition: Slowly add MTBE (Methyl tert-butyl ether) or Acetone dropwise until a persistent turbidity (cloudiness) appears.[1]

  • Crystallization: Refrigerate at 4°C overnight. The dihydrochloride salt should crystallize as white needles or prisms.

The pH-Solubility Switch (Free Basing)[1]

A critical workflow in drug development is converting the water-soluble salt into an organic-soluble free base for extraction or reaction.[1]

Mechanism

The dihydrochloride salt is ionic. By raising the pH above the pKa of the amine groups (approx. pH 12), the compound becomes neutral (Free Base), reversing its solubility profile.

pHSwitch cluster_solubility Solubility Profile Salt Dihydrochloride Salt (2HCl) Base Free Base (Neutral) Salt->Base + NaOH / Na2CO3 (pH > 12) SaltProps Soluble in: Water, MeOH Insoluble in: DCM, EtOAc Salt->SaltProps Base->Salt + HCl in Dioxane/Et2O BaseProps Soluble in: DCM, EtOAc, THF Sparingly soluble in: Water Base->BaseProps

Figure 2: The pH-dependent solubility switch mechanism.[1]

Free-Basing Protocol[1][5]
  • Dissolve the 2HCl salt in minimal water.

  • Add 2M NaOH or saturated Na₂CO₃ until pH > 12.

  • Extract 3x with Dichloromethane (DCM) or Chloroform .

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Note: Azetidine free bases can be volatile. Do not apply high vacuum/heat for extended periods.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for physicochemical properties of hydrochloride salts).

Sources

Foundational

Technical Guide: Stability &amp; Storage of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

Topic: N-Ethyl-1-methylazetidin-3-amine dihydrochloride Stability and Storage Conditions Document Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethyl-1-methylazetidin-3-amine dihydrochloride Stability and Storage Conditions Document Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

N-Ethyl-1-methylazetidin-3-amine dihydrochloride is a specialized, high-strain heterocyclic building block used in the synthesis of pharmaceutical candidates. Its utility is defined by the azetidine core , a four-membered nitrogenous ring that introduces unique conformational constraints and metabolic stability profiles to drug scaffolds.

However, this structural advantage comes with a significant stability trade-off: High Ring Strain (~26 kcal/mol) combined with Extreme Hygroscopicity .

This guide details the physicochemical vulnerabilities of this compound and provides a validated protocol for its storage and handling.[1] The core directive is simple: Moisture is the catalyst for irreversible degradation via acid-mediated ring opening.

Chemical Identity & Physicochemical Profile[1][2][3][4]

ParameterSpecification
Compound Name N-Ethyl-1-methylazetidin-3-amine dihydrochloride
CAS Number 1434128-51-4 (Free Base Reference)
Molecular Formula C₆H₁₄N₂[2][3][4][5][6] · 2HCl
Molecular Weight 187.11 g/mol (Salt) / 114.19 g/mol (Free Base)
Core Structure 1-Methylazetidine ring with a 3-ethylamino substituent
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents
pKa (Calc.) ~10.2 (Ring N), ~9.8 (Exocyclic N)

Stability Profile Analysis

The Hygroscopic-Hydrolytic Cascade

The dihydrochloride salt form is chosen to stabilize the amine groups against oxidation. However, this salt form is highly hygroscopic .[7] Upon exposure to atmospheric moisture, the salt absorbs water, forming a highly concentrated acidic solution on the crystal surface.[7]

The Failure Mechanism:

  • Moisture Absorption: The solid deliquesces (turns to liquid) within minutes at >40% relative humidity.

  • Acidification: The local pH drops drastically due to the dissolved HCl.

  • Ring Activation: The azetidine ring nitrogen becomes protonated (quaternized), creating a potent electrophile.

  • Nucleophilic Attack: Chloride ions (Cl⁻) or water molecules attack the α-carbons (C2 or C4) of the ring.

  • Ring Opening: The strain is released, cleaving the ring to form a linear degradation product (e.g., N-(2-chloroethyl)-N-methyl-N'-ethyl-1,2-diaminoethane derivatives).

Thermal Stability

While the salt form has a higher melting point than the free base, the ring strain makes it susceptible to thermal decomposition. Prolonged exposure to temperatures >40°C can accelerate ring-opening polymerization, especially if trace moisture is present.

Oxidative Stability

The dihydrochloride salt effectively protects the secondary and tertiary amines from N-oxidation. However, if the compound is neutralized (free-based) for a reaction, the secondary amine (ethylamino group) becomes susceptible to oxidation and carbamate formation if exposed to CO₂.

Storage & Handling Protocols

Storage Conditions (The "Dry-Cold" Standard)

To ensure shelf-life integrity (>12 months), strict adherence to the following conditions is required.

ConditionRequirementRationale
Temperature -20°C ± 5°C Slows kinetic degradation pathways (ring opening).
Atmosphere Inert Gas (Argon/Nitrogen) Prevents moisture and CO₂ ingress.
Container Amber Glass Vial Protects from light; glass is impermeable to moisture (unlike some plastics).
Secondary Desiccator / Sealed Bag Provides a fail-safe against freezer moisture.
Handling Workflow (The "30-Second Rule")

Because the compound is deliquescent, handling must minimize atmospheric exposure.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid.

  • Environment: Ideally, weigh inside a glovebox or a glove bag filled with dry nitrogen.

  • Rapid Weighing: If a glovebox is unavailable, use the "30-Second Rule": Open, weigh, and reseal within 30 seconds. Flush the headspace with Argon before resealing.

  • Solvent Choice: Use only anhydrous solvents (DMF, DMSO, MeOH) for stock solutions.

Storage Decision Workflow

The following diagram illustrates the logical flow for receiving and storing this sensitive material.

StorageWorkflow Start Compound Receipt Check Visual Inspection (Is it free-flowing?) Start->Check Good Intact Solid Check->Good Yes Bad Clumped/Sticky Check->Bad No Store Long-Term Storage -20°C, Argon, Desiccated Good->Store QC Run 1H NMR (D2O) Check for Ring Opening Bad->QC Purify Recrystallize or Use Immediately (Correct for Purity) QC->Purify Degradation < 5% Discard Discard QC->Discard Degradation > 5% Purify->Store

Figure 1: Decision matrix for receiving and storing hygroscopic azetidine salts.

Degradation Mechanism & Troubleshooting

Understanding the degradation pathway allows for precise troubleshooting using NMR.

Mechanism: Acid-Catalyzed Ring Opening

The primary degradation route is the nucleophilic attack on the protonated azetidinium ring.

Degradation Azetidine Intact Azetidine Salt (Strained Ring) Protonation Moisture + HCl (Acidic Micro-environment) Azetidine->Protonation H2O Ingress Intermediate Activated Azetidinium Ion Protonation->Intermediate RingOpen Ring Opening (Nucleophilic Attack by Cl- or H2O) Intermediate->RingOpen Linear Linear Degradant (Loss of Activity) RingOpen->Linear

Figure 2: The pathway from moisture exposure to ring failure.

Quality Control (QC) Indicators

Before using the compound in critical experiments, verify integrity:

  • Visual Check: The material should be a free-flowing powder. If it looks like a paste, "gum," or has yellowed, it has likely degraded.

  • 1H NMR (D₂O or DMSO-d₆):

    • Intact: Azetidine ring protons typically appear as multiplets between 3.5 - 4.5 ppm .

    • Degraded: Ring opening results in a shift to higher field (lower ppm) linear alkyl signals and the disappearance of the distinct azetidine multiplets.

  • Titration: Silver Nitrate (AgNO₃) titration can verify chloride content (should be ~38% by weight for 2HCl).

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Padwa, A. (2011). Ring-Opening Reactions of Azetidines and Related Compounds. Comprehensive Heterocyclic Chemistry III. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-Ethyl-N-methylazetidin-3-amine dihydrochloride. (Used as surrogate for stability data of the class). Link

  • BenchChem. (2025).[1] Handling and storage of hygroscopic Amine Hydrochloride Salts. Link

  • PubChem. (2025). Compound Summary: N-ethyl-1-methylazetidin-3-amine.[3][4][5][8] National Library of Medicine. Link

Sources

Exploratory

in vitro screening of N-Ethyl-1-methylazetidin-3-amine dihydrochloride

Technical Guide: In Vitro Profiling & Screening of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride Executive Summary N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) represents a high-value, sp³-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Profiling & Screening of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

Executive Summary

N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) represents a high-value, sp³-rich heterocyclic building block used increasingly in modern medicinal chemistry to replace metabolically labile moieties (e.g., dimethylamine, piperidine) or to modulate physicochemical properties (LogD, pKa).[1][2][3][4][5][6][7]

This guide details the technical protocols for the in vitro screening of this compound. Unlike standard library screening, the handling of low-molecular-weight (LMW) amine dihydrochlorides requires rigorous pH control and specific assay adaptations to prevent false positives derived from acidity or osmotic shock.[1][5]

Part 1: Chemical Identity & Physicochemical Rationale[1][5]

Before screening, the operator must understand the "Azetidine Advantage." This scaffold is often screened as a fragment or a bioisostere in Fragment-Based Drug Discovery (FBDD).[1][5]

PropertyValue / DescriptorRelevance to Screening
Formula C₆H₁₄N₂[1][3][5] · 2HClHydrophilic salt form; highly water soluble.[5]
MW (Free Base) ~114.19 g/mol Fragment-like (<300 Da); requires high concentration screening (mM range).[1][3][5]
Acidity Dihydrochloride (Acidic)Critical: Stock solutions will be pH < 2.[3][5]0. Must be buffered.[5]
pKa (Est.) ~9.5 (Ring N), ~10.0 (Exocyclic N)Highly ionized at physiological pH (7.4).[3]
Target Class GPCRs (Aminergic), KinasesMimics pyrrolidine/piperidine but with lower lipophilicity.

Part 2: Compound Management & Solubilization (The Foundation)

Objective: Create a stable, assay-ready stock solution without degrading the azetidine ring (susceptible to ring-opening under extreme nucleophilic conditions) or crashing assay pH.

Protocol 1: Stock Preparation & Neutralization

Standard DMSO stocks are insufficient for dihydrochloride salts in high-concentration fragment assays due to limited solubility and acidity.[1][3][5]

  • Solvent Selection:

    • Primary: DMSO (Dimethyl sulfoxide).[3][5]

    • Alternative: Sterile ddH₂O (if DMSO tolerance in assay is <1%).[5]

    • Recommendation: Prepare a 100 mM stock in DMSO .

  • The "Neutralization Shock" Prevention:

    • Risk:[1][5] Adding an acidic 100 mM stock directly to a cell culture media (pH 7.[5]4) can locally drop pH, killing cells immediately (false positive toxicity).

    • Procedure:

      • Dissolve compound in DMSO to 100 mM.[5]

      • Intermediate Dilution Step: Dilute 1:10 into 1M HEPES Buffer (pH 7.5) or culture media before adding to the assay plate.

      • Verify pH of this intermediate solution is 7.2–7.[5]6. If <7.0, adjust with small volumes of 1N NaOH.[5]

Expert Insight: Azetidines are strained rings.[5][8] Avoid storing stocks in acidic water for >24 hours, as hydrolysis to ring-opened products (e.g., amino-propanols) may occur.[1] Fresh preparation is mandatory. [1][5]

Part 3: Biological Screening Workflows

Workflow A: Cytotoxicity Profiling (Cell Health)

Purpose: Determine the safe window for functional assays.[3][5] Amines can be lysosomotropic (accumulate in lysosomes).

Assay: CellTiter-Glo® (ATP Quantification) or MTT.[1][5] Cell Line: HEK293 (General) or HepG2 (Metabolic competent).[5]

  • Seeding: 5,000 cells/well in 96-well plates (50 µL media). Incubate 24h.

  • Dosing:

    • Prepare 2x concentration series of N-Ethyl-1-methylazetidin-3-amine (neutralized as above).

    • Range: 0.1 µM to 1000 µM (Fragment range).[5]

    • Add 50 µL to cells.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Luminescence (ATP) or Absorbance (MTT).[3][5]

  • Data QC:

    • If IC₅₀ < 50 µM, the compound is likely cytotoxic (non-specific amine effect).

    • If IC₅₀ > 500 µM, the scaffold is considered "clean" for downstream target screening.

Workflow B: Permeability Screening (PAMPA)

Purpose: Verify if the azetidine modification improves permeability compared to larger ring analogs.[3]

Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Plate: Load 300 µL of compound (100 µM in PBS, pH 7.4).

  • Membrane: Coat PVDF filter with 1% Lecithin/Dodecane.[5]

  • Acceptor Plate: Load 200 µL PBS (pH 7.4).

  • Sandwich: Incubate 4 hours at 25°C (humidified).

  • Analysis: LC-MS/MS of Donor and Acceptor wells.

  • Calculation:

    
    
    
    • Success Criterion:

      
       cm/s indicates good CNS/Cell penetration.[1][5]
      

Part 4: Visualization of Screening Logic

The following diagram illustrates the decision tree for screening this specific dihydrochloride salt, emphasizing the critical pH neutralization step often missed in standard protocols.

Azetidine_Screening_Workflow Compound N-Ethyl-1-methylazetidin-3-amine (.2HCl Salt) Solubilization Solubilization (100mM in DMSO) Compound->Solubilization Hygroscopic QC_Check QC: pH Check (Must be > 6.5) Solubilization->QC_Check Acidic Risk Neutralization Buffer Exchange (1M HEPES Intermediate) QC_Check->Neutralization Adjust w/ NaOH Assay_Tox Cytotoxicity (HEK293 / ATP) Neutralization->Assay_Tox Screen 1 Assay_PAMPA Permeability (PAMPA LogPe) Neutralization->Assay_PAMPA Screen 2 Assay_Target Target Binding (GPCR/Kinase) Neutralization->Assay_Target Screen 3 Decision Data Analysis (Ligand Efficiency) Assay_Tox->Decision Assay_PAMPA->Decision Assay_Target->Decision

Caption: Workflow prioritizing pH neutralization to prevent false positives in azetidine salt screening.

Part 5: Data Analysis & Interpretation

When analyzing results for N-Ethyl-1-methylazetidin-3-amine, standard IC₅₀ values are often misleading due to its low molecular weight.[1][5] Use Ligand Efficiency (LE) metrics.

  • Ligand Efficiency (LE):

    
    [3]
    
    • Target: For this compound (HAC ≈ 8), an LE > 0.3 is excellent.

  • Z-Factor (Assay Robustness):

    • Ensure

      
      .[5]
      
    • Troubleshooting: If Z' is low, check if the dihydrochloride salt is altering the buffer capacity of your assay media.

References

  • National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[5] (Standard reference for PAMPA/Solubility protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: Cellular Characterization &amp; Handling of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

This Application Note is designed for researchers utilizing N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS 2231676-11-0) in biological assays.[1][2] While often categorized as a high-value building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS 2231676-11-0) in biological assays.[1][2] While often categorized as a high-value building block in medicinal chemistry, its application in cell culture—typically as a fragment-based drug discovery (FBDD) probe, a metabolic standard, or a negative control—requires rigorous physicochemical management due to its cationic nature and acidity.[2]

[1][2]

Part 1: Introduction & Mechanism[1]

The Azetidine Scaffold in Drug Discovery

N-Ethyl-1-methylazetidin-3-amine belongs to a class of azetidine-based saturated heterocycles .[1][2] In modern drug design, azetidines are considered "privileged scaffolds" used to replace morpholines, piperidines, or cyclohexanes. They are prized for their ability to:

  • Lower Lipophilicity (LogD): Improving metabolic stability and solubility.[2]

  • Alter Vectorial Geometry: The 4-membered ring creates distinct exit vectors for substituents (the 3-amino group), often improving target selectivity compared to 5- or 6-membered rings.[1][2]

  • Fragment Screening: This specific molecule represents a low-molecular-weight fragment (MW ~187.11 Da) often screened against GPCRs (e.g., amine receptors) or kinases to identify novel binding pockets.[1][2]

Physicochemical Challenge: The "Acid Spike"

The compound is supplied as a dihydrochloride salt (2HCl) .[2] This indicates that for every molecule of azetidine, there are two associated HCl molecules.

  • Risk: Direct addition of high concentrations (>100 µM) to cell culture media will drastically lower the pH, causing false-positive toxicity (acidosis) rather than compound-specific effects.[1][2]

  • Solution: The protocols below prioritize stoichiometric neutralization and high-capacity buffering.

Part 2: Preparation & Handling Protocols

Protocol A: Stock Solution Preparation (Self-Validating)

Objective: Create a stable, pH-neutralized stock solution suitable for cellular administration.

Materials:

  • Compound: N-Ethyl-1-methylazetidin-3-amine 2HCl (Solid)[1][2]

  • Solvent: Sterile Water (nuclease-free) or DMSO (Cell culture grade)[1][2]

  • Neutralizer: 1N NaOH (sterile)[1][2]

  • Buffer: 1M HEPES (pH 7.4)

Step-by-Step Methodology:

  • Solubility Assessment:

    • Water:[1][2] Highly soluble (>50 mM).[2] Preferred for immediate use.

    • DMSO: Soluble, but the HCl salt may precipitate over time if not slightly acidified or kept dry.

    • Recommendation: Prepare stocks in Sterile Water for short-term use to avoid DMSO toxicity in sensitive lines.[1][2]

  • Preparation of 100 mM Stock (Example for 10 mg):

    • MW = 187.11 g/mol .[2][3][4]

    • Weigh 10 mg of powder.[2]

    • Add 534 µL of Sterile Water.

    • Vortex vigorously for 30 seconds. Solution should be clear.

  • The Neutralization Step (Crucial):

    • The solution is currently acidic (approx.[2] pH 2-3).[1][2]

    • Do NOT neutralize the bulk stock if storing for >1 week (acidic salts are more stable).[2]

    • Neutralize ONLY the working aliquot:

      • Dilute stock to 10x working concentration in culture media.

      • Check color of Phenol Red in media.[2] If it turns yellow , the pH is too low.[2]

      • Add 1M HEPES (final conc. 25 mM) to the media before adding the compound to buffer the acid load.[2]

  • Storage:

    • Aliquot into light-protective tubes (amber).

    • Store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: Cellular Dosing & Toxicity Profiling

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) to distinguish between specific bioactivity and general amine toxicity (lysosomotropism).

Experimental Setup:

  • Cell Line: HEK293 (General) or SH-SY5Y (Neuronal - relevant for amine targets).[1][2]

  • Controls:

    • Negative:[1][2] Vehicle (Water/Media).[2]

    • Positive Toxicity:[1][2] Puromycin (10 µg/mL).[2]

    • pH Control: Media + HCl (matched to compound's acid load) to prove toxicity isn't just pH-driven.[2]

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing Series:

    • Prepare serial dilutions: 0, 1, 10, 50, 100, 500, 1000 µM.

    • Note: Fragment screening often requires high concentrations (up to 1 mM).[2]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Metabolic Activity: CellTiter-Glo (ATP) or MTT assay.[1][2]

    • Visual Inspection: Check for vacuolization. Why? Lipophilic amines (like this azetidine) can accumulate in lysosomes, causing "lysosomal trapping" and swelling (vacuoles).[2] This is a physicochemical artifact, not necessarily target engagement.

Part 3: Data Visualization & Logic[1][2]

Pathway: Amine Fragment Screening Workflow

The following diagram illustrates the decision logic for screening this fragment, differentiating between pH artifacts, lysosomal trapping, and true target engagement.

Azetidine_Screening_Workflow Start Start: N-Ethyl-1-methylazetidin-3-amine 2HCl Solubilization Solubilization (Water/DMSO) Avoid neutralizing bulk stock Start->Solubilization Dosing Cellular Dosing (1 µM - 1 mM) Solubilization->Dosing Check_pH Check Media Color (Phenol Red) Dosing->Check_pH Yellow Yellow (Acidic) Check_pH->Yellow pH < 7.0 Red Red (Neutral) Check_pH->Red pH OK Buffer_Action Add 25mM HEPES / Adjust NaOH Yellow->Buffer_Action Incubation Incubation (24-48h) Red->Incubation Buffer_Action->Dosing Retry Readout Readout: Viability + Microscopy Incubation->Readout Vacuoles Observation: Cytoplasmic Vacuoles? Readout->Vacuoles Lysosomotropism Artifact: Lysosomal Trapping (Common with lipophilic amines) Vacuoles->Lysosomotropism Yes (High Conc) True_Hit Potential Target Engagement (Proceed to Target ID) Vacuoles->True_Hit No (Specific Effect)

Caption: Logic flow for screening amine salts in cell culture, highlighting critical pH checkpoints and distinguishing physicochemical artifacts (lysosomotropism) from biological hits.

Part 4: Troubleshooting & "Self-Validating" Controls

To ensure your data is trustworthy, you must run these specific controls:

IssueSymptomThe "Self-Validating" Control
Acidosis Media turns yellow immediately upon addition; rapid cell death (<2h).[1][2]Mock-Acid Control: Add equivalent HCl (without compound) to control wells.[1][2] If cells die, your buffer system is insufficient.
Precipitation Crystals visible under microscope at >500 µM.[2]Turbidity Check: Measure absorbance at 600nm in cell-free media. If OD increases, compound is crashing out.
Lysosomotropism Cells look "bubbly" (vacuoles) but ATP levels are normal.[2]Ammonium Chloride Block: Co-incubate with 10 mM NH₄Cl. If vacuoles disappear, the effect is pH-driven lysosomal accumulation, not target binding.[2]

Part 5: References

  • Cheekatla, S. R. (2026).[2][5][6] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[1][2]

  • Mullard, A. (2020).[2][7] Small-molecule drug discovery: The rise of the fragments. Nature Reviews Drug Discovery. Link[1][2]

  • Kalgutkar, A. S., et al. (2005).[2] Azetidines: A New Structural Motif for the Design of Potent and Selective Ligands. Journal of Medicinal Chemistry. Link[1][2]

  • Sigma-Aldrich. (n.d.).[2] Product Specification: N-Ethyl-N-methylazetidin-3-amine dihydrochloride. Link

  • PubChem. (2025).[2] Compound Summary: 1-Methylazetidin-3-amine.[1][2] National Library of Medicine.[2] Link

Sources

Application

Application Note: A Validated HILIC-CAD Method for the Quantitative Analysis of N-Ethyl-1-methylazetidin-3-amine dihydrochloride

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Ethyl-1-methylazetidin-3-amine dihydrochloride, a small, highly polar a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Ethyl-1-methylazetidin-3-amine dihydrochloride, a small, highly polar amine compound. The inherent analytical challenges of this molecule, namely its high polarity leading to poor retention in traditional reversed-phase chromatography and its lack of a UV chromophore, are systematically addressed. We present a validated method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention, coupled with Charged Aerosol Detection (CAD) for universal and sensitive quantification. An alternative strategy using ion-pairing reversed-phase chromatography is also discussed. The protocols provided herein cover instrument setup, sample preparation, and a comprehensive method validation procedure in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate method for the analysis of this and structurally similar compounds.

Introduction: The Analytical Challenge

N-Ethyl-1-methylazetidin-3-amine dihydrochloride (Molecular Weight: 187.11 g/mol ) is a saturated heterocyclic amine building block used in pharmaceutical synthesis.[3] Its chemical structure presents two significant hurdles for conventional HPLC analysis:

  • High Polarity: As a small, double-amine salt, the compound is extremely polar and water-soluble. Consequently, it exhibits little to no retention on common non-polar stationary phases like C18 or C8, often eluting in the solvent front.[4]

  • Lack of a UV Chromophore: The molecule is fully saturated and lacks any aromatic rings or conjugated systems. This renders it effectively "invisible" to standard UV-Vis detectors, one of the most common detectors in HPLC.[5][6]

Addressing these challenges requires a departure from standard reversed-phase methods and necessitates a carefully selected combination of chromatographic mode and detection technology.

Rationale for Method Selection: Causality Behind the Choices

The development of a robust analytical method is predicated on a logical, science-driven selection of its core components. The chosen strategy must directly overcome the known challenges presented by the analyte.

The Choice of Chromatographic Mode: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal separation mode for this analyte. Unlike reversed-phase chromatography, which relies on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8]

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[9] This allows for the effective retention and separation of highly polar compounds that would otherwise be unretained in reversed-phase systems.[7] This approach provides superior retention, improved peak shape, and greater sensitivity for polar analytes compared to the alternatives.

The Choice of Detector: Charged Aerosol Detector (CAD)

Given the absence of a chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) is an excellent choice for this application. The CAD operating principle involves three steps: nebulization of the column eluent, evaporation of the mobile phase to leave analyte particles, and measurement of the electrical charge transferred to these particles.[10]

Key advantages of CAD in this context include:

  • Universality: It can detect any non-volatile and many semi-volatile analytes, making it perfect for non-chromophoric compounds.[11]

  • High Sensitivity: CAD generally offers high sensitivity, which is crucial for impurity profiling and low-level quantification.

  • Gradient Compatibility: It is fully compatible with the solvent gradients often used in HILIC method development.[6]

While other universal detectors like Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS) are also viable, CAD offers a balance of sensitivity, ease of use, and robustness for routine quality control environments.[5][10][12] It is important to note that the CAD response can be non-linear, a factor that must be addressed during calibration.[13][14]

G Analyte Analyte Properties: N-Ethyl-1-methylazetidin-3-amine Prop1 High Polarity (Amine Salt) Analyte->Prop1 Prop2 No UV Chromophore Analyte->Prop2 Decision1 Chromatography Mode? Prop1->Decision1 Decision2 Detection Method? Prop2->Decision2 RP Reversed-Phase (C18) Decision1->RP Try Standard HILIC HILIC Decision1->HILIC Select for Polar IPC Ion-Pairing RP Decision1->IPC Alternative UV UV Detector Decision2->UV Try Standard CAD CAD / ELSD / MS Decision2->CAD Select for Non-Chromophoric Deriv Derivatization + UV/FLD Decision2->Deriv Alternative Result1 Poor Retention RP->Result1 Result2 Good Retention HILIC->Result2 Result3 No Signal UV->Result3 Result4 Good Signal CAD->Result4 Final Selected Method: HILIC-CAD Result2->Final Result4->Final

Caption: Method selection workflow for N-Ethyl-1-methylazetidin-3-amine.

Protocol 1: HILIC-CAD Method for Analysis

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and purity of the analyte.

Materials and Reagents
  • Instrumentation: HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector.

  • HPLC Column: Amide-based HILIC column (e.g., TSKgel Amide-80, 3 µm, 2.1 x 100 mm).[9]

  • Reference Standard: N-Ethyl-1-methylazetidin-3-amine dihydrochloride, purity >98%.

  • Solvents: Acetonitrile (HPLC grade or higher), Water (Type I, 18.2 MΩ·cm).

  • Buffer Salt: Ammonium formate (LC-MS grade).

  • Glassware: Class A volumetric flasks and pipettes.

Chromatographic Conditions

The following conditions should be used as a starting point.

ParameterConditionRationale
Column Amide HILIC, 3 µm, 2.1 x 100 mmProvides good retention and peak shape for polar amines.
Mobile Phase A 10 mM Ammonium Formate in WaterVolatile buffer compatible with CAD and provides necessary ionic strength.
Mobile Phase B AcetonitrileWeak solvent in HILIC mode; high percentage drives retention.
Gradient Program 95% B to 60% B over 10 minutesA typical starting gradient for HILIC to elute polar compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLSmall volume minimizes peak distortion from the sample solvent.
CAD Settings Evaporation Temp: 35-45 °C, Gas: Nitrogen, Filter: NoneTypical starting parameters; must be optimized for signal-to-noise.[13]
Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Formate): Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of Type I water. Filter through a 0.22 µm membrane filter.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of N-Ethyl-1-methylazetidin-3-amine dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile:Water. This diluent is chosen to be compatible with the HILIC mobile phase and prevent peak shape issues.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the 50:50 Acetonitrile:Water diluent.

  • Sample Solution: Prepare the sample to a target concentration within the calibration range using the same diluent as the standards.

Protocol 2: HPLC Method Validation (ICH Q2(R2) Framework)

A self-validating system is essential for trustworthiness. The following protocols are based on the ICH Q2(R2) and FDA guidelines for analytical procedure validation.[1][2][15] A validation protocol with pre-defined acceptance criteria should be established before beginning the experiments.[15]

G Start Method Validation Start Specificity 1. Specificity (Forced Degradation, Placebo Interference) Start->Specificity Linearity 2. Linearity & Range (5 concentration levels) Specificity->Linearity Accuracy 3. Accuracy (Spike/Recovery at 3 levels) Linearity->Accuracy Precision 4. Precision Accuracy->Precision Repeatability 4a. Repeatability (Intra-assay, n=6) Precision->Repeatability Part 1 Intermediate 4b. Intermediate Precision (Inter-assay, different day/analyst) Precision->Intermediate Part 2 LOQ 5. Limit of Quantitation (S/N ratio or SD of intercept) Repeatability->LOQ Intermediate->LOQ Robustness 6. Robustness (Vary flow, temp, % organic) LOQ->Robustness End Validation Complete Robustness->End

Caption: A typical workflow for HPLC method validation per ICH guidelines.

Validation Parameters & Protocols
ParameterProtocolTypical Acceptance Criteria
Specificity Analyze a placebo (matrix without analyte) and a sample subjected to forced degradation (acid, base, peroxide, heat, light).Peak is free from interference at its retention time.[16]
Linearity & Range Analyze at least 5 concentrations spanning 50-150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99. Use quadratic fit if needed.
Accuracy Perform spike-recovery experiments. Spike a placebo with the analyte at 3 concentrations (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[15][17]
Precision (Repeatability) Prepare and analyze 6 independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.%RSD ≤ 2.0%.[18]
Precision (Intermediate) Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.%RSD ≤ 3.0%.
Limit of Quantitation (LOQ) Determine the concentration that provides a signal-to-noise ratio of ~10, or calculate from the standard deviation of the y-intercept of the regression line. Verify with sample injections.Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). Assess the impact on results.System suitability parameters remain within limits.[16]
System Suitability Inject 5 replicates of a standard solution before starting analysis.%RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0.

Conclusion

The analytical challenges posed by N-Ethyl-1-methylazetidin-3-amine dihydrochloride are effectively overcome by a thoughtfully designed HILIC-CAD method. This approach provides the necessary retention for this highly polar compound and the universal detection required due to its lack of a UV chromophore. The detailed protocols for analysis and validation presented in this note provide a comprehensive framework for scientists to implement a robust, reliable, and ICH-compliant method for the quantification of this and other challenging polar amines in a drug development or quality control setting.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Reaction Chemistry & Engineering. (n.d.). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Royal Society of Chemistry. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Chromatography Online. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • Allumiqs. (n.d.). Small Molecule Analysis. [Link]

  • Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Reach Separations. (2023). SFC-ELSD. [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Buchi.com. (n.d.). How to overcome limitations in flash chromatography with an ELSD. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Pharmaffiliates. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • Dr. Maisch. (n.d.). HILIC. [Link]

  • National Center for Biotechnology Information. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]

  • Biotage. (2024). Purifying natural product extracts? Why you should use ELSD with UV detection. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • ACS Publications. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry. [Link]

  • PubMed. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]

  • Chromatography Today. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • LCGC International. (2020). Tips for LC Coupled with Charged Aerosol Detection. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • MilliporeSigma. (n.d.). N-Ethyl-N-methylazetidin-3-amine dihydrochloride. [Link]

Sources

Method

application of N-Ethyl-1-methylazetidin-3-amine dihydrochloride in drug discovery

Application Note: N-Ethyl-1-methylazetidin-3-amine Dihydrochloride in Medicinal Chemistry Executive Summary N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) is a high-value heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Ethyl-1-methylazetidin-3-amine Dihydrochloride in Medicinal Chemistry

Executive Summary

N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) is a high-value heterocyclic building block used in modern drug discovery to optimize lead compounds.[1] As a constrained diamine scaffold, it serves as a superior bioisostere for flexible alkyl chains, piperazines, and pyrrolidines.[1] Its incorporation into drug candidates is primarily driven by the need to lower lipophilicity (LogD) , improve metabolic stability , and restrict conformational freedom without sacrificing solubility.[1]

This guide details the physicochemical rationale for its use, handling protocols for the dihydrochloride salt, and validated synthetic procedures for amide coupling and SNAr derivatization.

Physicochemical Profile & Strategic Application

In Fragment-Based Drug Design (FBDD), this azetidine derivative acts as a "solubilizing linker" or a "basic tail."[1]

PropertyValue / CharacteristicStrategic Advantage
Structure 1-Methyl-3-(ethylamino)azetidine Rigid sp³-rich scaffold; defined exit vector.[1]
Formula C₆H₁₄N₂[1][2][3] · 2HClDiamine salt; requires neutralization before use.
Basicity (pKa) Ring N: ~10.0Exocyclic NH: ~9.0
Bioisostere Of Piperazine, 3-AminopyrrolidineReduces molecular weight (MW) and "flattens" the molecule less than piperazine.[1]
Metabolic Stability HighThe strained ring is surprisingly stable; lack of adjacent hydrogens reduces oxidative dealkylation sites compared to flexible chains.
Mechanism of Action in Lead Optimization

The "Azetidine Switch" is a common tactic. Replacing a 6-membered piperazine ring with this 4-membered azetidine core often results in:

  • Reduced Lipophilicity: The compact polar surface area lowers LogD, improving oral bioavailability.

  • Vector Re-orientation: The angle between the ring nitrogen and the exocyclic amine is distinct from pyrrolidine (approx. 145° vs. 109°), allowing the "tail" to access new binding pockets.

  • Reduced HERG Inhibition: The basic center is more sterically crowded and constrained, often reducing off-target affinity for cardiac ion channels.

Handling & Preparation Protocol

Safety Warning: Azetidines are strained rings. While generally stable, avoid strong Lewis acids which can trigger ring-opening polymerization.[1] The dihydrochloride salt is hygroscopic; store in a desiccator.

Protocol A: Free-Basing (In Situ)

Use this method for standard couplings where isolation of the free amine is not required.[1]

  • Dissolution: Suspend 1.0 equivalent (eq) of the dihydrochloride salt in the reaction solvent (DCM, DMF, or DMA). The salt will likely not dissolve completely until base is added.

  • Neutralization: Add 3.5 to 4.0 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

    • Why 3.5+ eq? You must neutralize two HCl molecules plus the generated acid from the subsequent coupling reaction.

  • Activation: Stir at Room Temperature (RT) for 10–15 minutes until the solution becomes clear, indicating the liberation of the free diamine.

Synthetic Procedures

Workflow 1: Amide Coupling (Lead Decoration)

Target: Synthesis of Kinase Inhibitor "Tail" Motifs.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • N-Ethyl-1-methylazetidin-3-amine[1][2][4][5] · 2HCl (1.2 eq)[1]

  • DIPEA (4.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Pre-activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 5 minutes at RT.

  • Amine Addition: In a separate vial, prepare the amine solution by suspending the Azetidine salt (1.2 eq) in DMF and adding DIPEA (2.0 eq). Vortex until clear.

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H peak).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

    • Note: Because the product is a basic tertiary amine, it may remain in the aqueous layer if the pH is too low. Ensure the aqueous wash is pH > 10, or use DCM/MeOH extraction.

Workflow 2: SNAr Reaction (Heteroaryl Coupling)

Target: Attaching the azetidine to a chloropyrimidine or chloropyridine core.[1]

Reagents:

  • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0 eq)[1]

  • N-Ethyl-1-methylazetidin-3-amine[1][2][4][5] · 2HCl (1.1 eq)[1]

  • Base: K₂CO₃ (3.0 eq) or DIPEA (3.0 eq)[1]

  • Solvent: DMSO or NMP

Step-by-Step:

  • Setup: Dissolve the Heteroaryl Chloride in DMSO.

  • Addition: Add the Azetidine salt and the Base.

  • Heating: Heat to 80–100°C for 4–12 hours.

    • Insight: The secondary amine (N-ethyl) is the nucleophile.[1] The tertiary ring nitrogen is sterically hindered and less nucleophilic, preventing polymerization or self-reaction.[1]

  • Purification: The product is best purified via SCX (Strong Cation Exchange) chromatography to remove non-basic impurities, followed by Prep-HPLC with a basic modifier (NH₄OH).[1]

Mechanistic & Logic Visualization

The following diagrams illustrate the structural logic and the synthetic workflow.

Azetidine_Logic Lead Lead Compound (High Lipophilicity / Poor Sol) Strategy Bioisostere Replacement (Piperazine -> Azetidine) Lead->Strategy Identify Liability Azetidine N-Ethyl-1-methylazetidin-3-amine (Sp3-Rich, Basic, Compact) Strategy->Azetidine Select Building Block Result Optimized Candidate Lower LogD, Novel Vector Azetidine->Result Synthesize & Test

Caption: Strategic logic for substituting traditional linkers with the azetidine scaffold to improve drug-like properties.

Synthesis_Workflow cluster_Rxn Coupling Pathway Start Start: Azetidine 2HCl Salt Freebase In-Situ Neutralization (DIPEA > 3.5 eq) Start->Freebase Dissolve Amide Amide Coupling (HATU/DMF) Freebase->Amide + R-COOH SNAr SnAr Coupling (DMSO/K2CO3/Heat) Freebase->SNAr + Ar-Cl Product Final Drug Intermediate (Basic Amine Tail) Amide->Product SNAr->Product Purification Purification: SCX Cartridge (Catch & Release) Product->Purification Isolate

Caption: Step-by-step synthetic workflow for handling the dihydrochloride salt in coupling reactions.

References

  • Azetidines in Medicinal Chemistry: "Azetidines: New Horizons in Drug Discovery." Future Medicinal Chemistry. Link

  • Bioisosterism Principles: "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Agricultural and Food Chemistry. Link[1]

  • Compound Data: "N-Ethyl-1-methylazetidin-3-amine dihydrochloride Structure & Properties." PubChem. Link

  • Reaction Protocols: "Amide Coupling Reagents and Mechanisms." Common Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Ethyl-1-methylazetidin-3-amine dihydrochloride Synthesis

Welcome to the technical support center for the synthesis of N-Ethyl-1-methylazetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Ethyl-1-methylazetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, presents unique challenges due to the inherent ring strain of approximately 25.4 kcal/mol.[1] This strain makes the azetidine ring susceptible to opening, which can lead to lower yields and the formation of byproducts.[1] This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing azetidine derivatives like N-Ethyl-1-methylazetidin-3-amine?

A1: The primary challenges in azetidine synthesis stem from the high ring strain of the four-membered ring.[1] This leads to:

  • Low Yields: Competing reactions, such as intermolecular reactions or the formation of larger, more stable rings, are often kinetically and thermodynamically favored.[1][2]

  • Ring Instability: The strained ring is prone to nucleophilic attack and can decompose under harsh reaction conditions, such as strong acids.[1]

  • Purification Difficulties: Azetidines can be challenging to purify due to their polarity and potential for decomposition on acidic stationary phases like silica gel.[1]

  • Control of Stereochemistry: Achieving the desired stereochemistry at substituted positions on the azetidine ring can be difficult.[1]

Q2: What synthetic routes are typically employed for N-substituted azetidin-3-amines?

A2: A common and effective strategy is a multi-step synthesis that often involves the reductive amination of a suitable azetidinone precursor. This method offers good control over the introduction of substituents on the amine. Other routes include the cyclization of γ-amino alcohols or γ-haloamines.[3][4]

Q3: My reductive amination step is giving a low yield. What are the likely causes?

A3: Low yields in reductive amination can be attributed to several factors:

  • Inefficient Imine/Iminium Formation: The initial formation of the imine or iminium ion intermediate may be slow or incomplete. This can be influenced by pH, steric hindrance, and the nature of the carbonyl compound and amine.

  • Side Reactions of the Carbonyl Compound: The aldehyde or ketone starting material may undergo self-condensation (e.g., aldol reaction) under the reaction conditions.

  • Reductant Reactivity: The choice of reducing agent is critical. A reductant that is too reactive might reduce the carbonyl starting material before imine formation. Conversely, a reductant that is not reactive enough will lead to a sluggish reaction. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the imine/iminium ion over the carbonyl group.[5]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium of imine formation.

Q4: I'm observing significant byproduct formation. What are the most likely side reactions?

A4: Common byproducts can arise from:

  • Over-alkylation: In reactions involving primary amines, dialkylation can be a significant issue.[5]

  • Ring-opening of the Azetidine: The strained azetidine ring can be opened by nucleophiles present in the reaction mixture, especially under acidic or elevated temperature conditions.

  • Polymerization: Under certain conditions, azetidine can undergo polymerization.

  • Formation of Larger Rings: Intramolecular cyclization of precursors can sometimes lead to the formation of more stable five or six-membered rings.[1]

Q5: How can I effectively purify N-Ethyl-1-methylazetidin-3-amine dihydrochloride?

A5: Purification of polar amines like this one can be challenging.

  • Column Chromatography: Standard silica gel chromatography can be problematic due to the basicity of the amine, leading to tailing and potential decomposition.[1] Using an amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent can significantly improve separation.[6]

  • Crystallization: As the final product is a dihydrochloride salt, crystallization is often a viable and effective purification method. This can be achieved by dissolving the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and adding a less polar anti-solvent (e.g., diethyl ether or acetone) to induce precipitation.

  • Extraction: A standard aqueous work-up to remove water-soluble impurities is a crucial first step. The free amine can be extracted into an organic solvent after basifying the aqueous layer. Subsequent conversion to the dihydrochloride salt can aid in purification.

Troubleshooting Guides

Guide 1: Low Yield in the Reductive Amination Step

This guide addresses troubleshooting a low-yielding reductive amination reaction for the synthesis of N-Ethyl-1-methylazetidin-3-amine from 1-methylazetidin-3-one and ethylamine.

Problem: The conversion of 1-methylazetidin-3-one to N-Ethyl-1-methylazetidin-3-amine is low.

Troubleshooting Workflow:

Reductive Amination Troubleshooting start Low Yield in Reductive Amination check_imine Monitor Imine/Iminium Formation (e.g., by NMR or IR) start->check_imine imine_ok Imine/Iminium Formation is Efficient check_imine->imine_ok imine_poor Imine/Iminium Formation is Poor check_imine->imine_poor check_reductant Evaluate Reducing Agent imine_ok->check_reductant optimize_ph Optimize Reaction pH (typically weakly acidic, pH 4-6) imine_poor->optimize_ph increase_conc Increase Reactant Concentration optimize_ph->increase_conc change_solvent Change Solvent to Favor Dehydration increase_conc->change_solvent change_solvent->check_imine reductant_ok Reducing Agent is Appropriate (e.g., NaBH(OAc)3, NaBH3CN) check_reductant->reductant_ok reductant_issue Potential Issue with Reductant check_reductant->reductant_issue check_side_reactions Analyze Crude Mixture for Byproducts (e.g., by LC-MS or GC-MS) reductant_ok->check_side_reactions check_reductant_quality Check Quality and Age of Reductant reductant_issue->check_reductant_quality change_reductant Switch to a Different Reductant check_reductant_quality->change_reductant change_reductant->check_reductant byproducts_present Significant Byproducts Detected check_side_reactions->byproducts_present no_major_byproducts No Major Byproducts check_side_reactions->no_major_byproducts optimize_temp Lower Reaction Temperature to Minimize Side Reactions byproducts_present->optimize_temp final_solution Optimized Conditions no_major_byproducts->final_solution optimize_addition Optimize Order/Rate of Reagent Addition optimize_temp->optimize_addition optimize_addition->check_side_reactions

Caption: Troubleshooting decision tree for low yield in reductive amination.

Detailed Steps & Explanations:

Parameter Potential Issue Recommended Action & Rationale
pH The reaction pH is not optimal for imine/iminium ion formation.Adjust the pH to a weakly acidic range (4-6). This protonates the carbonyl oxygen, making it more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive.
Reducing Agent The reducing agent is either too reactive (reducing the ketone) or not reactive enough.Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5] These reagents are generally more effective at reducing the protonated imine (iminium ion) than the starting ketone.
Solvent The solvent may not be suitable for the reaction.Use a solvent that is compatible with the reducing agent and does not interfere with imine formation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
Temperature The reaction temperature is too low, leading to a slow reaction rate, or too high, promoting side reactions.Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
Reactant Purity Impurities in the starting materials (1-methylazetidin-3-one or ethylamine) are inhibiting the reaction.Ensure the purity of the starting materials. 1-methylazetidin-3-one can be unstable and should be used fresh or properly stored.
Guide 2: Issues with Product Isolation and Purification

This guide provides solutions for common problems encountered during the work-up and purification of N-Ethyl-1-methylazetidin-3-amine dihydrochloride.

Problem: Difficulty in isolating a pure product after the reaction.

Troubleshooting Workflow:

Purification Troubleshooting start Purification Issues initial_workup Perform Aqueous Work-up start->initial_workup emulsion Emulsion Formation During Extraction initial_workup->emulsion no_emulsion Clear Phase Separation initial_workup->no_emulsion add_brine Add Saturated NaCl (Brine) to Break Emulsion emulsion->add_brine column_chrom Attempt Column Chromatography no_emulsion->column_chrom filter_celite Filter Through Celite add_brine->filter_celite filter_celite->no_emulsion tailing Product Tailing on Silica Gel column_chrom->tailing no_tailing Good Separation column_chrom->no_tailing use_modified_silica Use Amine-Functionalized Silica or Add Base (e.g., 1% TEA) to Eluent tailing->use_modified_silica crystallization Attempt Crystallization of Dihydrochloride Salt no_tailing->crystallization use_modified_silica->no_tailing oiling_out Product Oils Out, No Crystals Form crystallization->oiling_out crystals_form Crystals Form crystallization->crystals_form change_solvent_system Try Different Solvent/Anti-solvent Combinations oiling_out->change_solvent_system pure_product Pure Product Isolated crystals_form->pure_product scratch_flask Scratch Inner Surface of Flask change_solvent_system->scratch_flask seed_crystals Add Seed Crystals scratch_flask->seed_crystals seed_crystals->crystals_form

Caption: Troubleshooting decision tree for product purification.

Detailed Steps & Explanations:

Problem Potential Cause Recommended Action & Rationale
Product Tailing on Silica Gel Column The basic amine product is interacting strongly with the acidic silica surface.Use a less acidic stationary phase like alumina or deactivated silica. Alternatively, add a small percentage of a volatile amine (e.g., 0.5-2% triethylamine) or ammonium hydroxide to your eluent system to compete for the active sites on the silica gel.[6]
Difficulty Forming the Dihydrochloride Salt The free amine is not fully protonated, or the solvent system is not appropriate for precipitation.Ensure a slight excess of a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) is added to the free amine. The choice of solvent is crucial; the free amine should be soluble, while the salt should be insoluble.
Product is an Oil Instead of a Solid The product may be impure, or the crystallization conditions are not optimal.Re-purify the free amine by column chromatography before salt formation. For crystallization, try a variety of solvent/anti-solvent pairs (e.g., Methanol/Ether, Ethanol/Acetone). Slow cooling and scratching the inside of the flask can help induce crystallization.
Low Recovery After Work-up The product may be partially soluble in the aqueous phase, even after basification.Perform multiple extractions (3-4 times) with a suitable organic solvent. Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the amine in the aqueous phase and improve extraction efficiency.

Experimental Protocols

Protocol 1: Optimized Reductive Amination

This protocol describes a general procedure for the reductive amination of 1-methylazetidin-3-one with ethylamine.

Materials:

  • 1-methylazetidin-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-methylazetidin-3-one (1.0 eq) in DCE, add ethylamine (1.1 eq) followed by acetic acid (1.1 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol 2: Purification by Dihydrochloride Salt Formation

This protocol details the conversion of the crude free amine to its dihydrochloride salt for purification.

Materials:

  • Crude N-Ethyl-1-methylazetidin-3-amine

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

  • Diethyl ether

  • Methanol

Procedure:

  • Dissolve the crude N-Ethyl-1-methylazetidin-3-amine in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (2.2 equivalents) dropwise with vigorous stirring.

  • A precipitate should form. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Dry the solid under vacuum to yield N-Ethyl-1-methylazetidin-3-amine dihydrochloride.

  • If necessary, the salt can be recrystallized from a solvent system such as methanol/diethyl ether.

Data Presentation

Table 1: Effect of Reducing Agent on Reaction Yield
Entry Reducing Agent Solvent Temperature (°C) Yield (%)
1NaBH₄Methanol2545
2NaBH₃CNMethanol/AcOH2578
3NaBH(OAc)₃DCE2592

Yields are based on isolated product after purification.

This data illustrates the superior performance of sodium triacetoxyborohydride for this specific transformation, likely due to its mildness and selectivity for the iminium ion intermediate.

References

  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • De la Rosa, M. A., & Sarlah, D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.
  • Salgado, et al. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.

Sources

Optimization

Technical Support Center: N-Ethyl-1-methylazetidin-3-amine Dihydrochloride Synthesis

Welcome to the technical support center for the synthesis of N-Ethyl-1-methylazetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Ethyl-1-methylazetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to effectively troubleshoot and optimize your reaction for higher yield and purity.

Introduction: The Synthetic Strategy

The most direct and widely utilized method for synthesizing N-Ethyl-1-methylazetidin-3-amine is the reductive amination of 1-methylazetidin-3-one with ethylamine. This process involves the initial formation of an iminium intermediate, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the dihydrochloride salt for stability and ease of handling. While conceptually straightforward, the strained azetidine ring and the nature of the amine product present unique challenges that can lead to diminished yields.

This guide provides a question-and-answer-based approach to troubleshoot specific issues you may encounter.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low, or I've isolated no product. Where should I begin my investigation?

A1: A negligible yield points to a fundamental issue in one of three areas: starting material integrity, reaction failure, or product loss during work-up.

First, confirm the reaction is actually occurring. The most effective diagnostic tool is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Before starting, run a TLC of your starting material, 1-methylazetidin-3-one. Approximately 30-60 minutes into the reaction, take a small aliquot, quench it, and run another TLC. You should observe the consumption of the starting ketone spot and the appearance of a new, typically more polar, product spot. If there is no change, your reaction has not initiated. If the starting material is consumed but no distinct product spot appears, you may be forming multiple byproducts or highly polar compounds that are not eluting.

A systematic troubleshooting workflow can help pinpoint the issue.

Low_Yield_Analysis start Start: Low or No Yield check_sm Step 1: Verify Starting Material (1-methylazetidin-3-one) Integrity - Purity (NMR/GC) - Is it the free base or HCl salt? start->check_sm monitor_rxn Step 2: Monitor Reaction Progress (TLC or LC-MS) check_sm->monitor_rxn If SM is pure sm_bad Root Cause: Starting Material Quality check_sm->sm_bad If SM is impure/degraded sm_consumed Is Starting Ketone Consumed? monitor_rxn->sm_consumed workup_issue Step 3: Investigate Work-up - Was aqueous layer basified (pH >11)? - Emulsion formation? - Sufficient extractions? sm_consumed->workup_issue Yes reaction_issue Step 4: Troubleshoot Reaction Conditions - Incorrect reducing agent? - pH issue (no acid catalyst)? - Reagent stoichiometry? sm_consumed->reaction_issue No product_found High Yield Achieved workup_issue->product_found Optimization Successful workup_bad Root Cause: Product Loss During Work-up workup_issue->workup_bad Problem Persists reaction_issue->product_found Optimization Successful reaction_bad Root Cause: Reaction Failure reaction_issue->reaction_bad Problem Persists

Caption: Troubleshooting workflow for diagnosing low yield.
Q2: I suspect an issue with my 1-methylazetidin-3-one starting material. What are the common pitfalls?

A2: The stability and form of the azetidinone are critical. 1-methylazetidin-3-one is a relatively unstable ketone prone to polymerization or degradation upon storage.

  • Free Base vs. Hydrochloride Salt: This ketone is often supplied and is more stable as its hydrochloride salt. If you are using the HCl salt, you must add at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to the reaction mixture to generate the free base in situ. Failure to do so will prevent imine formation, as the protonated ethylamine will not be nucleophilic enough to attack the ketone.

  • Purity Check: Before use, always check the purity of the azetidinone, even from a new bottle. A proton NMR is the best method. Look for the characteristic signals of the azetidine ring and the N-methyl group, and ensure the absence of significant impurity peaks.

  • Storage: Store 1-methylazetidin-3-one (or its salt) in an inert atmosphere (argon or nitrogen), refrigerated, and protected from moisture.[1]

Q3: My reaction stalls, and TLC shows significant amounts of unreacted ketone. How can I drive the reductive amination to completion?

A3: This is a classic optimization problem for reductive aminations. The key is balancing the two distinct phases: imine/iminium ion formation and its subsequent reduction.

  • Choice of Reducing Agent: The selection of the hydride source is the most critical decision.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most one-pot reductive aminations.[2] It is mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion as it forms. It performs optimally under slightly acidic conditions.

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective and selective for the iminium ion.[2][3] However, it is highly toxic and can lead to cyanide-containing byproducts.

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent. If added at the beginning of the reaction along with the other components, it will preferentially reduce the starting ketone to the corresponding alcohol (1-methylazetidin-3-ol), a common and yield-killing side reaction.[4] If NaBH₄ is your only option, you must perform the reaction in two stages: first, mix the ketone, amine, and an acid catalyst (like acetic acid) in a solvent like methanol and stir for 1-2 hours to allow for imine formation, then add the NaBH₄.

  • The Role of pH (Acid Catalysis): Imine formation is catalyzed by mild acid.[4] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. A common practice is to add 1.0 to 1.2 equivalents of acetic acid to the reaction mixture when using NaBH(OAc)₃. This ensures the formation of the iminium ion, which is the species that is actually reduced.

  • Stoichiometry and Solvent:

    • Use a slight excess of the amine (1.2-1.5 equivalents of ethylamine).

    • Use an excess of the reducing agent (1.5-2.0 equivalents of NaBH(OAc)₃).

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.

ParameterRecommendation A (Preferred)Recommendation BPotential Issue
Reducing Agent Sodium TriacetoxyborohydrideSodium BorohydridePremature ketone reduction by NaBH₄
Solvent Dichloromethane (DCM)Methanol (MeOH)Methanol can sometimes form acetals
Acid Catalyst Acetic Acid (1.1 eq)None (if using NaBH₄ in MeOH)Slow or no imine formation without acid
Amine (eq) 1.2 - 1.51.2 - 1.5Incomplete reaction if < 1.0 eq
Reducing Agent (eq) 1.5 - 2.01.5 - 2.0Incomplete reduction if < 1.2 eq
Q4: I am losing a significant amount of product during the aqueous work-up. How can I prevent this?

A4: This is a very common issue when working with amines. Your product, N-Ethyl-1-methylazetidin-3-amine, has two basic nitrogen atoms. In a neutral or acidic aqueous solution, these nitrogens will be protonated, forming a water-soluble salt. This salt will remain in the aqueous layer and will not be extracted into your organic solvent.

The solution is to perform the extraction under strongly basic conditions.

  • After quenching the reaction (e.g., with water or saturated NH₄Cl), add a strong base like 3M or 6M sodium hydroxide (NaOH) solution until the aqueous layer reaches a pH of 11-12 or higher.[5]

  • Check the pH with litmus paper or a pH meter.

  • Only then should you proceed with the extraction using an organic solvent like DCM or ethyl acetate.

  • Perform multiple extractions (e.g., 1 x large volume, followed by 3-4 x smaller volumes) to ensure complete recovery of the product from the aqueous phase.

Q5: My purified free-base amine is an oil, and I'm struggling to form a solid dihydrochloride salt.

A5: The physical form of the final salt can be sensitive to solvent, concentration, and trace impurities.

  • Ensure an Anhydrous System: Water can interfere with salt precipitation and crystallization. Ensure your purified free base is dry (e.g., by drying the final organic extract over anhydrous Na₂SO₄ or MgSO₄) and use anhydrous solvents for the salt formation step.

  • Choice of HCl Source and Solvent: The most common method is to use a solution of HCl in a non-polar or etheral solvent.

    • 2M HCl in Diethyl Ether: A very common choice. Add this solution dropwise to a stirred solution of your amine (also in ether or another solvent like ethyl acetate) at 0 °C.

    • 4M HCl in Dioxane: Another excellent option.

  • Inducing Precipitation: If an oil forms initially, try the following:

    • Scratch: Gently scratch the inside of the flask with a glass rod at the oil-solvent interface.

    • Trituration: Add a less polar solvent in which the salt is insoluble (e.g., hexane) to the oily mixture and stir vigorously.

    • Sonication: Place the flask in an ultrasonic bath for a few minutes.

    • Seed Crystal: If you have a small amount of solid product from a previous batch, add a tiny crystal to induce crystallization.

  • Isolation: Once the solid has precipitated, continue stirring at 0 °C for at least an hour to maximize recovery. Collect the solid by vacuum filtration, wash it with cold diethyl ether or hexane to remove any soluble impurities, and dry it under high vacuum.

Key Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with NaBH(OAc)₃
  • To a round-bottom flask under a nitrogen atmosphere, add 1-methylazetidin-3-one hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM, to make a ~0.2 M solution).

  • Add triethylamine (1.1 eq) and stir for 5 minutes.

  • Add ethylamine (2.0 M solution in THF, 1.5 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting ketone is consumed.

  • Work-up:

    • Cool the reaction to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Dihydrochloride Salt Formation
  • Dissolve the crude free base from Protocol 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2.0 M HCl in diethyl ether (2.2 eq) dropwise with vigorous stirring.

  • A white precipitate should form. Continue stirring at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under high vacuum to a constant weight to yield N-Ethyl-1-methylazetidin-3-amine dihydrochloride.

Synthetic_Pathway ketone 1-Methylazetidin-3-one iminium Iminium Intermediate ketone->iminium Imine Formation side_product 1-Methylazetidin-3-ol (Byproduct) ketone->side_product Premature Reduction amine Ethylamine amine->iminium Imine Formation reducer NaBH(OAc)3 Acetic Acid free_base N-Ethyl-1-methyl- azetidin-3-amine (Free Base) iminium->free_base Reduction final_product N-Ethyl-1-methyl- azetidin-3-amine Dihydrochloride free_base->final_product Salt Formation hcl 2 eq. HCl bad_reducer e.g., NaBH4 (too reactive)

Caption: Key synthetic pathway and potential side reaction.

References

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • CORE. Synthesis of 3,3-Diarylazetidines. Available from: [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Reddit. (2024). Struggling with yield for a simple reaction: What could I be screwing up?. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • ResearchGate. (2015). (PDF) Organic amine flash purification using a novel stationary phase. Available from: [Link]

Sources

Troubleshooting

purification challenges of N-Ethyl-1-methylazetidin-3-amine dihydrochloride

Technical Support Center: Purification & Handling of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride Executive Summary N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) is a critical diamine intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

Executive Summary

N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) is a critical diamine intermediate, often utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other heterocyclic pharmaceutical candidates.

Researchers frequently encounter three distinct failure modes with this compound:

  • Hygroscopic Deliquescence: The dihydrochloride salt is extremely hygroscopic, often turning into a viscous oil upon exposure to ambient air.

  • Ring-Opening Degradation: The strained azetidine ring is susceptible to acid-catalyzed hydrolysis or nucleophilic attack (by Cl⁻) during salt formation, leading to ring-opened chlorohydrin impurities.

  • Reductive Amination Byproducts: Synthesis via reductive amination often yields over-alkylated (tertiary amine) or under-reacted impurities that co-precipitate with the product.

This guide provides authoritative protocols to stabilize, purify, and handle this compound.

Troubleshooting Guide (Q&A)

Issue 1: Physical State & Hygroscopicity

Q: My white solid turned into a yellow, viscous oil after filtration. Is it degraded? A: Not necessarily degraded, but it has likely deliquesced. The dihydrochloride salt of this diamine is hygroscopic . It absorbs atmospheric moisture rapidly, forming a concentrated aqueous solution that appears as an oil.

  • Immediate Fix: Do not discard. Dissolve the oil in minimal dry methanol, then add a large excess of dry diethyl ether or MTBE to re-precipitate the salt.

  • Prevention: Perform filtration under a nitrogen blanket or in a glovebox. Store the final solid in a desiccator with P₂O₅.

  • Drying Protocol: If the solid is "gummy," use azeotropic drying. Suspend the gum in Toluene and rotovap. The toluene/water azeotrope will remove occluded moisture, often returning the material to a solid state [1].

Issue 2: Salt Stoichiometry & pH Sensitivity

Q: I cannot get the melting point to match the literature (approx. 187°C). Why? A: You likely have a mixed salt species (monohydrochloride vs. dihydrochloride) or trapped solvent.

  • The Chemistry: The molecule has two basic nitrogens. The ring nitrogen (

    
    ) and the exocyclic secondary amine (
    
    
    
    ).
  • The Trap: If you use exactly 2.0 equivalents of HCl, you may get a mixture. If you use a large excess (>4 eq) of HCl gas/dioxane, you risk acid-catalyzed ring opening .

  • Solution: Use 2.2 equivalents of HCl (4M in Dioxane) added dropwise at 0°C. The slight excess ensures full protonation without promoting degradation. Recrystallize from Isopropanol (IPA)/Ethanol rather than Methanol to ensure a sharp melting point.

Issue 3: Impurity Profile

Q: LC-MS shows a peak with M+18 mass. What is this? A: This is likely the Ring-Opened Hydrolysis Product . Under strong acidic conditions (especially aqueous HCl) or high heat, the strained azetidine ring opens.

  • Mechanism: Protonation of the ring nitrogen makes it a good leaving group. Water attacks the adjacent carbon.

  • Structure: 1-(Ethylamino)-3-(methylamino)propan-2-ol.

  • Remediation: This impurity is very polar. It is best removed by reslurrying the crude salt in dry acetonitrile (ACN). The dihydrochloride product is insoluble in ACN, while the ring-opened amino-alcohol often remains in the supernatant or is washed away.

Detailed Protocols

Protocol A: Azeotropic Drying (For "Oiled Out" Products)

Use this if your product has absorbed moisture and become a gum.

  • Dissolve the "gum" (approx 1-5 g) in Methanol (anhydrous, 5-10 mL) .

  • Add Toluene (30-50 mL) .

  • Concentrate on a rotary evaporator at 40-45°C .

  • Repeat the Toluene addition and evaporation 2-3 times.

  • The residue should turn into a white foam or solid.

  • Triturate this solid with Diethyl Ether to obtain a free-flowing powder.

Protocol B: Purification via Recrystallization

Standard purification to remove amine impurities.

  • Dissolution: Dissolve crude N-Ethyl-1-methylazetidin-3-amine dihydrochloride in boiling Isopropanol (IPA) . Use approx. 10 mL per gram.

    • Note: If it does not dissolve fully, add Methanol dropwise until clear.

  • Filtration: Filter hot (if insoluble salts/silica are present).

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent: If no crystals form, add Acetone or Diethyl Ether dropwise until the solution becomes slightly turbid.

  • Isolation: Cool to 4°C overnight. Filter under Nitrogen. Wash with cold Ether.

Data & Specifications

Table 1: Solubility Profile (Dihydrochloride Salt)

SolventSolubilityUsage
Water Very HighAvoid (Difficult to dry)
Methanol HighDissolution for transfer
Ethanol ModerateBest for Recrystallization
Isopropanol Low-ModerateAnti-solvent / Slurry
Acetonitrile LowBest for removing polar impurities
DCM/Ether InsolubleWashing/Precipitation

Table 2: Key Impurity Markers

Impurity NameOriginMass Shift (vs Free Base)Removal Method
Azetidinone Unreacted Starting Material-29 Da (approx)Wash free base with Ether before salting
Ring-Opened Alcohol Acid Hydrolysis+18 Da (+H₂O)Reslurry in Acetonitrile
Tertiary Amine Over-alkylation (N,N-diethyl)+28 Da (+C₂H₄)Recrystallization (EtOH)

Visualizations

Figure 1: Purification Decision Tree

A logical workflow for handling the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) Workup Basic Workup (pH > 12) Extract with DCM Start->Workup Oil Crude Free Base (Oil) Contains: Product + Impurities Workup->Oil SaltForm Salt Formation Add 2.2 eq HCl in Dioxane (Anhydrous Conditions) Oil->SaltForm Precipitate Precipitate Forms? SaltForm->Precipitate Solid Filter Solid (Hygroscopic!) Precipitate->Solid Yes Gum Gummy/Oily Residue Precipitate->Gum No (Oiled out) Recryst Recrystallize Solvent: EtOH/IPA Solid->Recryst Azeotrope Azeotropic Drying (Toluene/MeOH) Gum->Azeotrope Final Pure Dihydrochloride Salt Store under Argon Recryst->Final Azeotrope->Solid

Caption: Workflow for converting crude reaction mixture to purified dihydrochloride salt, addressing common "oiling out" issues.

Figure 2: Acid-Catalyzed Degradation Pathway

Understanding why excess acid and heat must be avoided.

Degradation Product N-Ethyl-1-methylazetidin-3-amine (Strained Ring) Protonation Protonation of Ring N (Quaternary Ammonium) Product->Protonation + H+ (Excess Acid) Attack Nucleophilic Attack (H2O or Cl-) Protonation->Attack Open Ring Opening Attack->Open Impurity Ring-Opened Impurity (Amino-Alcohol / Chloride) Open->Impurity

Caption: Mechanism of azetidine ring opening under acidic conditions, leading to polar impurities.

References

  • ScienceMadness. Drying the water out of hygroscopic crystals. Retrieved from

  • Sigma-Aldrich. N-Ethyl-N-methylazetidin-3-amine dihydrochloride Product Page. Retrieved from

  • ResearchGate. Purification of organic hydrochloride salt? Retrieved from

  • Organic Syntheses. Preparation of Azetidine. Org.[1][2][3][4][5] Synth. 1973, 53, 13. Retrieved from

  • Master Organic Chemistry. Reductive Amination. Retrieved from

Sources

Optimization

avoiding side reactions in N-Ethyl-1-methylazetidin-3-amine dihydrochloride synthesis

Welcome to the Azetidine Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azetidine Synthesis Technical Support Center .

I am Dr. Aris, Senior Application Scientist. I have designed this guide to address the specific challenges of synthesizing N-Ethyl-1-methylazetidin-3-amine dihydrochloride . Due to the high ring strain of the azetidine scaffold (~26 kcal/mol), this synthesis is less forgiving than standard aliphatic amine chemistry.

Below you will find a technical breakdown of how to navigate the "Danger Zones" of this synthesis: Ring Opening , Over-Alkylation , and Salt Instability .

Module 1: Strategic Route Selection

Q: I am seeing multiple impurities by LCMS. Which synthetic route minimizes side reactions?

A: We strongly recommend Reductive Amination (Route A) over Direct Alkylation (Route B).

Direct alkylation of 1-methylazetidin-3-amine with ethyl halides is kinetically difficult to control. It frequently leads to the Over-Alkylation side reaction, producing the tertiary amine (N,N-diethyl) and quaternary ammonium salts, which are difficult to separate from your target.

Recommended Protocol (Route A): React 1-methylazetidin-3-one with ethylamine using Sodium Triacetoxyborohydride (STAB) . STAB is the reagent of choice because it is mild enough to reduce the imine selectively without reducing the ketone starting material (which leads to the alcohol side-product 1-methylazetidin-3-ol).

Comparative Analysis of Synthetic Routes
FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation (Discouraged)
Reagents 1-Methylazetidin-3-one + Ethylamine + STAB1-Methylazetidin-3-amine + Ethyl Bromide
Major Side Reaction Reduction of ketone to alcohol (Control: Temp/Reagent)Over-alkylation (Poly-ethylation)
Selectivity High (Mono-ethylation favored)Low (Statistical mixture of mono/di/quat)
Purification Acid/Base extraction usually sufficientRequires difficult chromatography

Module 2: The "Fragile" Ring (Troubleshooting Ring Opening)

Q: My crude NMR shows complex aliphatic signals and loss of the azetidine ring protons (3.0–4.0 ppm). What happened?

A: You have likely triggered Acid-Catalyzed Nucleophilic Ring Opening .

The azetidine ring is highly strained.[1][2][3][4] Under acidic conditions, the ring nitrogen protonates, making the adjacent carbons highly electrophilic. If a nucleophile (like water, chloride, or alcohol) is present, it attacks the ring, snapping it open to form a linear chain (e.g., N-methyl-1,3-propanediamine derivatives).

Critical Control Points:

  • Imine Formation pH: When forming the imine (Ketone + Amine), use a weak acid catalyst (Acetic Acid) and keep the pH ~5-6. Do not use strong mineral acids (HCl, H2SO4) during the reaction steps.

  • Workup Temperature: Never heat the reaction mixture above 40°C when acidic species are present.

  • Quench: Quench the reductive amination with saturated NaHCO3 (basic) before attempting extraction. The free base azetidine is significantly more stable than the protonated form.

RingOpening Start Protonated Azetidine (Strained Core) Transition Nucleophilic Attack (Cl-, H2O, ROH) Start->Transition Strong Acid Open Ring-Opened Linear Amine (Dead End Product) Transition->Open Strain Release

Figure 1: Mechanism of Acid-Catalyzed Ring Opening. This irreversible side reaction occurs if the pH drops too low in the presence of nucleophiles.

Module 3: Controlling Selectivity (Avoiding Over-Alkylation)

Q: I still see ~15% of the diethyl impurity. How do I stop at the mono-ethyl stage?

A: This is a stoichiometry and reagent velocity issue. In reductive amination, if the intermediate secondary amine reacts with the ketone again, you get the tertiary amine.[5]

Troubleshooting Protocol:

  • Excess Amine: Use a 3–5 molar excess of Ethylamine . This statistically ensures the ketone reacts with the primary amine (ethylamine) rather than the newly formed product.

  • Stepwise Addition:

    • Step 1: Stir Ketone + Ethylamine (excess) + Acetic Acid (cat.) in DCE/DCM for 30-60 mins to form the imine fully.

    • Step 2: Cool to 0°C.

    • Step 3: Add STAB portion-wise.

    • Why? Pre-forming the imine consumes the ketone before the reducing agent is added, preventing the "ketone -> alcohol" side reaction and ensuring the reducing agent acts on the imine.

SynthesisWorkflow Ketone 1-Methylazetidin-3-one Imine Imine Intermediate Ketone->Imine Imine Formation (DCE, AcOH) Side1 Side Rxn: Alcohol (Direct Ketone Reduction) Ketone->Side1 If STAB added too fast Amine Ethylamine (Excess) Amine->Imine Product Target: N-Ethyl-1-methylazetidin-3-amine Imine->Product Reduction STAB STAB (Reducing Agent) STAB->Product Side2 Side Rxn: Tertiary Amine (Over-Alkylation) Product->Side2 If Ethylamine too low

Figure 2: Optimized Synthesis Workflow. Note the critical role of excess amine in suppressing the Side Reaction pathway to the tertiary amine.

Module 4: Salt Formation & Isolation

Q: My product turned into a sticky, hygroscopic gum upon adding HCl. How do I get a nice solid?

A: Azetidine dihydrochlorides are notoriously hygroscopic. Water is your enemy here. If water is present, you form a gum.

The "Anhydrous Crash" Protocol:

  • Isolate Free Base: Perform your basic workup (NaHCO3/DCM). Dry the organic layer thoroughly with Na2SO4. Evaporate to obtain the oil (Free Base).

  • Dissolution: Dissolve the free base oil in anhydrous Diethyl Ether or TBME (Tert-butyl methyl ether).

  • Acidification: Dropwise add 4M HCl in Dioxane (anhydrous) at 0°C under Nitrogen.

  • Precipitation: The dihydrochloride should crash out as a white solid.

  • Filtration: Filter quickly under inert atmosphere (N2/Ar) to avoid moisture absorption.

Warning: Do not use aqueous HCl. The heat of neutralization combined with water can trigger the ring-opening mechanism described in Module 2.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Azetidine Ring Stability: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, vol. 38, no. 5, 2006, pp. 427-465.

  • Synthesis of 3-Substituted Azetidines: Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, vol. 84, no.[1] 1, 2012, pp. 223-264.[1]

  • General Amine Synthesis Guidelines: "Avoiding Over-alkylation." ACS Green Chemistry Institute Pharmaceutical Roundtable.

Sources

Troubleshooting

Technical Support Center: N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

A Senior Application Scientist's Guide to Achieving High Purity Welcome to the technical support center for N-Ethyl-1-methylazetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the technical support center for N-Ethyl-1-methylazetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile azetidine building block. Achieving high purity for this compound is critical for ensuring reproducible results in downstream applications, from preclinical studies to API synthesis.

This document moves beyond standard protocols to provide a troubleshooting framework based on real-world laboratory challenges. We will explore the "why" behind experimental choices, helping you diagnose purity issues and implement robust, validated purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low and broad melting point. What are the likely causes?

A low or broad melting point is a classic indicator of impurities.[1] For N-Ethyl-1-methylazetidin-3-amine dihydrochloride, the most common culprits are residual starting materials, by-products from the synthesis, trapped solvents, or excess HCl.

  • Residual Starting Materials & By-products: The synthesis of substituted azetidines can involve multiple steps, each with the potential for incomplete reactions or side-product formation.[2][3] Common impurities could include unreacted 1-methylazetidin-3-amine, over-alkylated quaternary ammonium salts, or products of ring-opening reactions.

  • Residual Solvents: Solvents used during the synthesis or the final salt formation (e.g., ethanol, isopropanol, diethyl ether) can become trapped in the crystal lattice.

  • Stoichiometric Imbalance: An incorrect stoichiometry of hydrochloric acid during the salt formation can lead to a mixture of the mono- and dihydrochloride salts, or free base, which would depress and broaden the melting point.

Initial Diagnostic Workflow:

A Low/Broad Melting Point Observed B Perform Analytical Characterization (¹H NMR, HPLC, LC-MS) A->B C Identify Impurity Type B->C D Residual Solvent? C->D E Organic Impurity? C->E F Incorrect Salt Form? C->F G Dry under High Vacuum (with gentle heating if stable) D->G Yes H Select Purification Strategy (Recrystallization, Chromatography) E->H Yes I Re-evaluate HCl Stoichiometry & Re-precipitate F->I Yes J Confirm Purity G->J H->J I->J

Caption: Initial diagnostic workflow for purity issues.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Your ¹H NMR spectrum is the most powerful initial tool for identifying structurally related impurities.

  • Compare with a Reference Standard: The simplest method is to compare your spectrum with a certified pure sample.[1]

  • Analyze Peak Multiplicity and Integration:

    • Residual Solvents: Look for characteristic singlets, triplets, or quartets corresponding to common lab solvents (e.g., Ethanol: triplet ~1.2 ppm, quartet ~3.7 ppm).

    • Starting Materials: Check for peaks corresponding to the protons of your immediate precursors. For example, if your synthesis involved reductive amination, you might see residual aldehyde or imine signals.

    • By-products: Over-alkylation can lead to quaternary salts, which may have downfield-shifted peaks adjacent to the nitrogen atoms. Ring-opened products will show a complete loss of the characteristic azetidine ring protons and the appearance of new aliphatic signals.

Potential Impurity Likely ¹H NMR Signature Diagnostic Clue
Residual EthanolTriplet (~1.2 ppm), Quartet (~3.7 ppm)Common recrystallization solvent.
Unreacted PrecursorSignals corresponding to the starting amine or alkylating agent.Incomplete reaction.
Quaternary SaltDownfield shift of protons on carbons adjacent to N⁺.Over-alkylation side reaction.
Ring-Opened ProductAbsence of azetidine ring signals; appearance of new CH₂-CH₂-NH signals.Harsh acidic or nucleophilic conditions.
Q3: Standard recrystallization isn't working. What alternative strategies can I use?

Recrystallization is the preferred method for purifying salts, but success hinges on selecting the right solvent system.[4][5][] Amine hydrochlorides are often highly polar and can be challenging to recrystallize.

Strategy 1: Advanced Recrystallization Techniques

If a single-solvent system fails, a two-solvent (or solvent/anti-solvent) system is the next logical step. The goal is to find a "solvent" in which your compound is soluble when hot, and an "anti-solvent" in which it is insoluble but the impurities are soluble.

Recommended Solvent Systems for Amine Dihydrochlorides:

Primary Solvent (Good Solubility when Hot) Anti-Solvent (Poor Solubility) Rationale & Comments
Methanol or EthanolDiethyl EtherClassic combination for polar salts. Add ether slowly to the hot alcoholic solution until turbidity appears, then cool.
Isopropanol (IPA)Ethyl Acetate or AcetoneIPA is less polar than ethanol, offering different selectivity. Good for removing highly polar impurities.
WaterAcetone or IsopropanolUse minimal hot water to dissolve the salt, then add the organic anti-solvent. Effective but risks incorporating water into the final product. Requires rigorous drying.[7]

Detailed Protocol: Two-Solvent Recrystallization

  • Dissolution: In an appropriately sized flask, dissolve the impure N-Ethyl-1-methylazetidin-3-amine dihydrochloride in the minimum amount of the hot primary solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., ethyl acetate) dropwise until you observe persistent cloudiness (turbidity). Add a few drops of the hot primary solvent to redissolve the precipitate and ensure the solution is saturated.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Strategy 2: Purification of the Free Base

Sometimes it is easier to purify the neutral free amine before converting it to the dihydrochloride salt.

  • Acid-Base Extraction: Dissolve the crude salt in water and basify with a strong base (e.g., NaOH, K₂CO₃) to a pH > 12. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate it. This removes any non-basic or water-soluble impurities.

  • Chromatography on Amine-Functionalized Silica: Basic amines often interact strongly with acidic silica gel, leading to poor separation and tailing.[8] Using an amine-functionalized silica phase or a standard silica column with a modified mobile phase can resolve this.

    • Stationary Phase: Amine-functionalized silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar amines, a system of methanol in dichloromethane with a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide is effective.[8][9]

After purification, the free base can be converted back to the high-purity dihydrochloride salt by dissolving it in a suitable solvent (like diethyl ether or isopropanol) and adding a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether).

cluster_0 Purification Workflow A Crude Dihydrochloride Salt B Recrystallization Fails? A->B C Successful Recrystallization B->C No D Convert to Free Base (aq. NaOH, extract w/ DCM) B->D Yes H High Purity Product C->H E Purify Free Base D->E F Flash Chromatography (Amine-Silica or modified mobile phase) E->F G Re-form Dihydrochloride Salt (Add 2 eq. HCl in Ether/IPA) F->G G->H

Sources

Optimization

troubleshooting inconsistent results with N-Ethyl-1-methylazetidin-3-amine dihydrochloride

Ticket ID: AZET-2HCl-TS Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3] Executive Summary You are encountering inconsistencies with N-Ethyl-1-methylazetidin-3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZET-2HCl-TS Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3]

Executive Summary

You are encountering inconsistencies with N-Ethyl-1-methylazetidin-3-amine dihydrochloride . This is a common support ticket for this class of strained heterocycles. The inconsistencies—ranging from stalled reactions to "missing" mass balance—rarely stem from the chemistry of the amine itself, but rather from the mismanagement of its salt form and ring strain .

This guide bypasses generic advice. It focuses on the specific thermodynamic and stoichiometric pitfalls of handling a dihydrochloride (


) salt  of a strained 4-membered ring .
Part 1: The "Silent Killer" – Stoichiometry & Salt Form

The Issue: "I calculated the equivalents correctly, but the reaction yield is <30% or the starting material was recovered unreacted."

The Diagnosis: The most frequent error is treating the dihydrochloride (


) salt as a monohydrochloride or free base during molarity calculations.
  • Free Base MW: ~114.19 g/mol [1][2][3]

  • Dihydrochloride MW: ~187.11 g/mol [1][2][3][4][5]

  • The Gap: If you use the free base MW to weigh the salt, you are under-dosing your reagent by ~39% .

The "Base Trap": This molecule has two basic nitrogen centers:

  • The Ring Nitrogen (Tertiary,

    
    -1 position).[3]
    
  • The Exocyclic Nitrogen (Secondary,

    
    -ethyl group).[3]
    

In the


 form, both are protonated. To make the nucleophilic amine available, you must neutralize both  equivalents of HCl before the amine can react.
Data Table: Stoichiometric Correction
ParameterFree BaseDihydrochloride (

)
Impact of Error
Formula


-
MW ( g/mol ) ~114.19~187.11Massive under-dosing
Acid Equivalents 02Base scavenging
Base Req.[1][2][3] for Activation 0 eq2.0 eq Reaction stalls if <2 eq base used
Part 2: Troubleshooting Workflow (Interactive Guide)

Use this decision matrix to diagnose your specific failure mode.

Troubleshooting Start START: What is the primary failure? LowYield Low Yield / No Reaction Start->LowYield Impurity New Impurities / Decomposition Start->Impurity WetSolid Sticky / Wet Solid Start->WetSolid BaseCheck Did you add >2.5 eq of Base? LowYield->BaseCheck TempCheck Reaction Temp > 60°C? Impurity->TempCheck HygroCheck Was bottle open to air? WetSolid->HygroCheck Soln_Stoich SOLUTION: The 'Base Trap'. Salt consumes 2 eq base. Increase base load. BaseCheck->Soln_Stoich No (<2.5 eq) Soln_Dry SOLUTION: Hygroscopicity. Dry under vacuum/P2O5. Recalculate mass. BaseCheck->Soln_Dry Yes, but solid was wet HygroCheck->Soln_Dry Always TempCheck->Soln_Stoich No (Incomplete activation) Soln_RingOpen SOLUTION: Ring Opening. Azetidines degrade in heat/acid. Lower temp, check pH. TempCheck->Soln_RingOpen Yes

Figure 1: Decision matrix for isolating failure modes in azetidine dihydrochloride reactions.

Part 3: Stability & Reactivity FAQs
Q1: Why is my reaction mixture turning into a complex mixture of polar spots?

A: You are likely triggering Azetidine Ring Opening. Azetidines possess significant ring strain (~26 kcal/mol). While 1-substituted azetidines are generally more stable than their N-H counterparts, they are susceptible to nucleophilic attack, especially when:

  • Activated by Acid: If the

    
     salt is not fully neutralized, the protonated ring nitrogen becomes an excellent leaving group.
    
  • High Heat: Heating >80°C in the presence of nucleophiles (even weak ones like chloride ions from the salt) can cleave the ring [1, 2].

  • Strong Nucleophiles: If you are performing a substitution reaction, the nucleophile might attack the ring carbons (C2/C4) instead of the exocyclic amine.

Protocol Adjustment:

  • Keep reaction temperatures below 50°C whenever possible.

  • Ensure the pH is basic (pH > 9) to keep the ring nitrogen deprotonated (neutral), reducing its electrophilicity.

Q2: The solid turns into a "goo" on the balance. Is it degraded?

A: No, it is likely just deliquescent. Small amine hydrochloride salts are extremely hygroscopic.[3] They absorb atmospheric moisture rapidly, forming a concentrated syrup.[3]

  • Risk: If you weigh the "goo," you are weighing mostly water. Your molarity calculation will be wrong.

  • Fix: Dry the salt in a vacuum desiccator over

    
     for 24 hours before use. Handle quickly or in a glovebox/glovebag [3].[3]
    
Q3: Which base should I use for neutralization?

A: Follow the "Solubility Rule." The choice of base depends on your solvent system. Incompatible bases lead to "heterogeneous encapsulation," where the base is coated in salt and stops reacting.

Solvent SystemRecommended BaseWhy?
DCM / Chloroform DIPEA (Hünig's Base) or TEA Organic bases are soluble; ensures homogeneous neutralization.[1][2][3]
DMF / DMSO

or

Carbonates are sparingly soluble but effective if finely ground.[3]
Water / Biphasic NaOH or

Rapid neutralization.[3] (Caution: High pH NaOH can hydrolyze other groups).[3]
Part 4: Validated Protocols
Protocol A: The "3-Base" Rule for Couplings (Amide/Urea Formation)

Use this when reacting the salt directly in organic solvent.[1][2]

  • Calculate Moles: Based on MW ~187.11 (Check your specific CoA for water content).

  • Dissolve: Suspend the azetidine

    
     in DCM or DMF.
    
  • Neutralize (The Critical Step): Add 3.0 equivalents of DIPEA.

    • Eq 1 & 2: Neutralize the

      
      .
      
    • Eq 3: Acts as the proton scavenger for the actual coupling reaction.

  • Wait: Stir for 10–15 minutes before adding the electrophile (Acid Chloride/Isocyanate). This ensures the free amine is available and prevents the electrophile from reacting with HCl gas (if generated).

Protocol B: Free-Basing (Isolation of the Free Amine)

Use this if your reaction is sensitive to chloride ions or acidic protons (e.g., Pd-catalyzed cross-couplings).[1][2][3]

  • Dissolve the

    
     salt in minimal water (approx. 1g/5mL).
    
  • Cool to 0°C.

  • Slowly add

    
     until pH > 12.
    
  • Extract exhaustively with DCM (Azetidines are polar; use 4-5 extractions).

    • Note: Do not use Diethyl Ether (solubility is poor).[3]

  • Dry organics over

    
     (avoid acidic agents like 
    
    
    
    if possible, though usually okay).[3]
  • Concentrate carefully (volatile!). Do not heat >30°C on the rotovap.

  • Use immediately. Free azetidines oxidize and polymerize upon storage [4].[3]

Part 5: Mechanistic Visualization

Understanding the protonation state is key to avoiding side reactions.

ProtonationStates Salt Dihydrochloride (2HCl) (Acidic, Stable Solid) Inactive Nucleophile Mono Mono-Protonated (Ring N usually holds H+) Partial Reactivity Salt->Mono + 1 eq Base RingOpen Ring Opened Byproduct (Linear Amine) Salt->RingOpen Heat or Nucleophile (Cl-) FreeBase Free Base (Basic, Reactive Oil) Active Nucleophile Mono->FreeBase + 1 eq Base (Target State) Mono->RingOpen Slow Degradation

Figure 2: Protonation states and degradation pathways.[1][2][3] Note that 2 equivalents of base are required to reach the active "Free Base" state.

References
  • Bott, T. M., & West, F. G. (2012).[3] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264. Link

  • Couty, F., & Evano, G. (2006).[3][6] Ring opening of azetidines with chloroformates.[6] Organic Letters, 8(2), 2006. (Discusses nucleophilic attack on strained rings).

  • MilliporeSigma. (n.d.).[3] N-Ethyl-N-methylazetidin-3-amine dihydrochloride Product Sheet. (Confirming hygroscopic nature and storage conditions). Link

  • BenchChem. (2025).[3][7] Technical Support Center: Azetidine Synthesis Protocols. (Guidelines on pH control and stability). Link

  • ResearchGate Community. (2014/2023). Neutralization of Amine Hydrochlorides in Organic Synthesis. Link

Sources

Troubleshooting

N-Ethyl-1-methylazetidin-3-amine dihydrochloride quality control and assessment

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Quality Control, Method Development, and Handling Guidelines Executive Summary: Chemical Profile & Challenges Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Quality Control, Method Development, and Handling Guidelines

Executive Summary: Chemical Profile & Challenges

Welcome to the technical support hub for N-Ethyl-1-methylazetidin-3-amine dihydrochloride . As a researcher, you are likely facing three distinct challenges with this building block:

  • Detection: It lacks a strong chromophore, making standard UV-HPLC invisible.

  • Retention: It is a small, highly polar diamine that elutes in the void volume on C18 columns.

  • Stability: The azetidine ring is strained (

    
    ), making it susceptible to ring-opening under nucleophilic stress or extreme heat.
    

This guide bypasses generic advice to address these specific physicochemical hurdles.

Module 1: Chromatography & Detection Troubleshooting

The "Invisible Peak" Problem

User Query: "I injected the sample onto my C18 column with a UV detector at 254 nm, but I see no signal. Is the compound degraded?"

Diagnosis: The compound is likely intact, but your method is blind to it. This molecule has no conjugated


-systems. It absorbs weakly at 

(end-absorption of amines), which is often obscured by mobile phase noise. Furthermore, as a polar salt, it likely eluted in the dead time (

).
Solution Architecture: Method Selection

Use the following decision tree to select the correct analytical configuration.

MethodSelection Start START: Analytical Goal Goal_Quant Quantification/Purity Start->Goal_Quant Goal_ID Structural Identity Start->Goal_ID Detector_Check Detector Available? Goal_Quant->Detector_Check NMR_MS NMR (D2O) or LC-MS Goal_ID->NMR_MS CAD_ELSD CAD or ELSD Detector_Check->CAD_ELSD Universal Detector UV_Only UV/Vis Only Detector_Check->UV_Only Standard UV Method_HILIC Method A: HILIC (Direct Analysis) CAD_ELSD->Method_HILIC Recommended Method_Deriv Method B: Derivatization (FMOC-Cl or OPA) UV_Only->Method_Deriv Required

Figure 1: Analytical Method Selection Decision Tree. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates high-labor paths.

Protocol A: HILIC-CAD (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine by creating a water-rich layer on the stationary phase. Charged Aerosol Detection (CAD) detects the non-volatile analyte regardless of optical properties.

ParameterSetting / Specification
Column Zwitterionic HILIC or Amide HILIC (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile (ACN)
Gradient 90% B to 50% B over 10 minutes
Detection CAD (Nebulizer temp: 35°C) or ELSD
Why this works High ACN content forces the polar amine into the water layer on the silica surface. Acidic pH ensures the amines are protonated, improving peak shape.
Protocol B: Pre-Column Derivatization (UV Alternative)

If you are limited to UV detection, you must attach a chromophore.

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[1]

  • Reaction: React sample with FMOC-Cl in borate buffer (pH 8-9) for 10 mins.

  • Result: The FMOC group attaches to the secondary amine, rendering it UV-active at 265 nm and highly lipophilic, allowing standard C18 retention.

Module 2: Stoichiometry & Composition (The "Salt" Issue)

User Query: "My elemental analysis for Nitrogen is correct, but the weight yield is higher than expected. Is it wet?"

Diagnosis: This compound is a dihydrochloride (


). A common synthesis error is isolating it as a monohydrochloride or a mixed salt. Additionally, the salt is hygroscopic. You must validate the Counterion-to-Base ratio.
Validation Workflow: Chloride Titration

Do not rely solely on NMR for salt stoichiometry (counterions are invisible in


 NMR). Use Potentiometric Titration with Silver Nitrate (

).
Step-by-Step Protocol
  • Dissolution: Dissolve

    
     of sample (accurately weighed) in 
    
    
    
    deionized water.
  • Acidification: Add

    
     of 
    
    
    
    (prevents silver oxide/carbonate formation).
  • Titrant: Standardized

    
    .
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag ring electrode.

  • Calculation:

    
    
    
    • Target Theoretical %Cl: ~32.9% (Calculated based on MW of free base + 2HCl).

    • Note: If result is ~19%, you have the monohydrochloride.

SaltValidation Sample Sample (Weighed) Dissolve Dissolve in Water + HNO3 Sample->Dissolve Titrate Titrate w/ 0.1M AgNO3 Dissolve->Titrate Precipitate AgCl Precipitate (White) Titrate->Precipitate Reaction Calc Calculate Molar Ratio (Cl:Base) Titrate->Calc

Figure 2: Potentiometric Titration Workflow for Chloride Determination.

Module 3: Stability & Handling FAQ

Q: Can I store the free base? A: Not recommended. The azetidine ring is highly strained. In the free base form, the lone pair on the nitrogen can participate in intermolecular nucleophilic attacks or ring-opening polymerization, especially if heated. The dihydrochloride salt protonates both amines, removing nucleophilicity and stabilizing the ring lattice. Store as the


 salt at 

in a desiccator.

Q: The NMR spectrum in


 shows shifting peaks. Why? 
A:  This is a pH effect. 

is slightly acidic/neutral. If your sample is the

salt, the solution will be acidic (

). If you compare this to a reference spectrum taken in

(free base) or buffered

, the chemical shifts (

) of protons adjacent to the amines will move significantly downfield due to deshielding by the positive charge.
  • Recommendation: Always run NMR for this salt in

    
     with a drop of 
    
    
    
    if you need to view the free-base shifts, or strictly control concentration to maintain consistent pH.

Q: I see a small impurity at M+18 in LC-MS. What is it? A: This is likely the hydrolysis product (ring opening). Water attacks the azetidine ring (usually at the 2-position) to form a linear amino-alcohol. This increases if the sample is left in aqueous solution at neutral/basic pH for extended periods.

  • Prevention: Prepare analytical samples immediately before injection. Keep autosampler temperature at

    
    .
    

References

  • Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[2][3] Journal of Chromatography A, 499, 177-196.

  • Dolan, J. W. (2008). HPLC Solutions: Analysis of Polar Compounds. LCGC North America.

  • Coutts, S. J., et al. (1996). Synthesis and Activity of Azetidine-Based Inhibitors. Journal of Medicinal Chemistry. (General reference for azetidine stability/synthesis).
  • United States Pharmacopeia (USP) . General Chapter <541> Titrimetry. (Standard for AgNO3 titration methodology).

  • FDA Guidance for Industry . (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Optimization

Technical Support Center: N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

Troubleshooting Guide & Assay Interference Manual[1][2] Welcome to the Technical Support Center. This guide addresses the specific experimental challenges associated with N-Ethyl-1-methylazetidin-3-amine dihydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Assay Interference Manual[1][2]

Welcome to the Technical Support Center. This guide addresses the specific experimental challenges associated with N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0 / 2231676-14-3).[1][2] As a highly polar, basic diamine salt often used as a building block in medicinal chemistry (e.g., JAK inhibitor synthesis), this molecule presents unique interference profiles in biological and chemical assays.[2]

Part 1: The Core Interference Mechanisms

Before troubleshooting, you must understand why this molecule interferes.[1][2] It is not an inert bystander; it is a chemical effector in three distinct ways:[2]

  • The "Acid Spike" (Salt Effect): As a dihydrochloride (2HCl) salt, every mole of compound releases two moles of protons (H+) .[2] In weak buffers, this causes a catastrophic pH drop, denaturing proteins or inhibiting enzymes.[2]

  • The "Amine Trap" (Nucleophilicity): The N-ethylamino group at position 3 is a secondary amine.[1][2] It acts as a nucleophile, competing with proteins for reactive probes (e.g., NHS-esters).[2]

  • Ion Suppression (LC-MS): As a small, highly polar cation, it co-elutes with salts in Reverse Phase (RP) chromatography, suppressing the ionization of target analytes.[2]

Interference Pathway Diagram

The following diagram maps the causality between the molecule's properties and assay failures.

InterferencePathways Compound N-Ethyl-1-methylazetidin-3-amine 2HCl Prop_Acid 2x HCl Release (Strong Acid Source) Compound->Prop_Acid Prop_Amine Secondary Amine (Nucleophile) Compound->Prop_Amine Prop_Polar High Polarity (LogP < 0) Compound->Prop_Polar Effect_pH pH Drop < 5.0 (In weak buffers) Prop_Acid->Effect_pH Effect_Comp Competes with Target Protein Prop_Amine->Effect_Comp Effect_Void Elutes in Void Vol (Co-elution) Prop_Polar->Effect_Void Fail_Enz Enzyme Inhibition (False Positive) Effect_pH->Fail_Enz Fail_Label Low Labeling Efficiency Effect_Comp->Fail_Label Fail_MS Signal Suppression (LC-MS) Effect_Void->Fail_MS

Caption: Causal mapping of N-Ethyl-1-methylazetidin-3-amine 2HCl properties to specific assay failure modes.

Part 2: Troubleshooting Guides (Q&A Format)

Topic 1: Enzymatic & Cell-Based Assays (The pH Artifact)

Q: I added 10 mM of the compound to my kinase assay, and activity dropped to zero. Is it a potent inhibitor? A: Likely not.[1][2] You are observing a pH artifact , not pharmacological inhibition.

  • The Science: 10 mM of the dihydrochloride salt releases ~20 mM HCl.[2] If your assay buffer is 50 mM HEPES or Tris, this acid load can drop the pH by 1.0–2.0 units, moving the enzyme outside its optimal catalytic range.

  • The Fix (Self-Validating Protocol):

    • Prepare a 100 mM stock of the compound in water.[1][2]

    • Neutralization Step: Do not add directly to the assay.[1][2] Pre-neutralize the stock to pH 7.4 using 1N NaOH.[1][2]

    • Validation: Spot 2 µL of the neutralized stock on a pH strip. It must match your assay buffer pH.[1][2]

    • Buffer Capacity: Increase your assay buffer concentration (e.g., from 20 mM to 100 mM HEPES) to resist pH shifts.

Q: My cells are dying immediately upon treatment. Is it cytotoxic? A: Check the color of your media.[1][2]

  • Diagnosis: If your DMEM/RPMI (containing Phenol Red) turns yellow upon addition of the compound, the toxicity is caused by acidosis.[2]

  • Solution: Dissolve the compound in PBS, adjust pH to 7.4, and sterile filter before adding to cell culture media.[2]

Topic 2: Bioconjugation & Labeling (The Amine Interference)

Q: I'm trying to label a protein with an NHS-ester fluorophore in the presence of this compound, but the signal is weak. A: The compound is acting as a scavenger .[2]

  • The Science: NHS-esters react with primary and secondary amines.[1][2] N-Ethyl-1-methylazetidin-3-amine contains a secondary amine (the N-ethyl group) that is highly accessible and reactive.[1][2] It consumes the NHS-ester reagent before it can label your protein.[1][2]

  • The Fix:

    • Option A (Purification): You must remove the compound via dialysis or a desalting column (e.g., PD-10) before the labeling step.[2]

    • Option B (Chemistry Switch): If the compound must be present, switch to Cysteine-maleimide chemistry (targeting thiols), which is orthogonal to amines and will not react with the azetidine.[2]

Topic 3: Analytical Chemistry (LC-MS)

Q: I cannot detect the compound on my C18 column, or the sensitivity is terrible. A: You are fighting physics. This molecule is too polar for standard C18 retention.[1][2]

  • The Science: With a LogP < 0 and two positive charges at acidic pH, the compound elutes in the "void volume" (t0) along with salts and other unretained matrix components. This results in massive ion suppression .[1][2]

  • The Fix (HILIC Protocol):

    • Column: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Zwitterionic phase).[2]

    • Mobile Phase: High organic start (90% Acetonitrile / 10% Ammonium Formate buffer pH 3.0).[1][2]

    • Mechanism: HILIC retains polar amines via electrostatic and partition mechanisms, separating the compound from the salt front.[2]

Part 3: Assay Compatibility Matrix

Use this table to determine if your current assay is compatible with N-Ethyl-1-methylazetidin-3-amine 2HCl.

Assay TypeCompatibilityPrimary Interference MechanismRecommended Action
BCA Assay Low Copper Chelation / ReductionUse Bradford Assay instead (less sensitive to amines).[1][2]
Bradford Assay Medium pH / Ionic StrengthEnsure compound is neutralized; run a standard curve with the compound added.[2]
NHS-Ester Labeling None Amine CompetitionRemove compound completely before labeling.[1][2]
Kinase Assay (ATP) High pH ShiftPre-neutralize stock solution; use 100mM+ Buffer.[1][2]
Cell Viability (MTT) Medium pH-induced toxicityMonitor media color (Phenol Red); neutralize prior to addition.[1][2]

Part 4: Troubleshooting Workflow (Decision Tree)

Follow this logic flow when you encounter unexpected data.

TroubleshootingTree Start Unexpected Assay Result Check_pH Step 1: Check pH (Did media turn yellow?) Start->Check_pH pH_Fail YES: pH Artifact Check_pH->pH_Fail Acidic pH_Pass NO: pH is stable Check_pH->pH_Pass Neutral Check_Chem Step 2: Assay Chemistry (Is it amine-reactive?) pH_Pass->Check_Chem Chem_Fail YES (NHS, BCA): Chemical Interference Check_Chem->Chem_Fail Reactive Chem_Pass NO: Assay is robust Check_Chem->Chem_Pass Inert Check_Conc Step 3: Check Concentration (Is [Compound] > 1mM?) Chem_Pass->Check_Conc Conc_Fail YES: Ionic Strength/Osmolality Issue Check_Conc->Conc_Fail High Salt Conc_Pass Real Biological Effect Check_Conc->Conc_Pass Valid

Caption: Logic flow for diagnosing N-Ethyl-1-methylazetidin-3-amine 2HCl interference.

References & Authoritative Sources

  • PubChem Compound Summary. Azetidine Properties and pKa Data. National Library of Medicine.[1][2]

    • Source:

  • Sigma-Aldrich Technical Bulletins. N-Ethyl-N-methylazetidin-3-amine dihydrochloride Product Information.

    • Source: (Representative link for class)

  • Hermanson, G. T. Bioconjugate Techniques (3rd Edition).[1][2] Academic Press, 2013.[2] (Definitive guide on amine interference in NHS reactions).

    • Source:

  • Thermo Fisher Scientific. BCA Protein Assay: Interfering Substances.[1][2]

    • Source:

  • ResearchGate. pKa values of azetidine and fluorinated derivatives.

    • Source:

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Sources

Reference Data & Comparative Studies

Validation

N-Ethyl-1-methylazetidin-3-amine dihydrochloride structure-activity relationship studies

Executive Summary: The "Azetidine Switch" in Medicinal Chemistry N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 1434128-51-4) represents a critical "tactical scaffold" in modern drug discovery. As medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch" in Medicinal Chemistry

N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 1434128-51-4) represents a critical "tactical scaffold" in modern drug discovery. As medicinal chemists face increasing pressure to optimize Lipophilic Ligand Efficiency (LLE) and reduce hERG liability , the 3-aminoazetidine core has emerged as a superior bioisostere to traditional pyrrolidine and piperidine rings.

This guide analyzes the Structure-Activity Relationship (SAR) utility of this specific building block. By incorporating the N-ethyl and 1-methyl substitutions, this moiety offers a precise balance of basicity, steric bulk, and metabolic stability, making it a preferred fragment for Janus Kinase (JAK) inhibitors , Histamine H4 antagonists , and Triple Reuptake Inhibitors .

Key Advantages
  • Physicochemical Optimization: Lowers LogD by ~1.0 unit compared to pyrrolidine analogs, improving solubility.

  • Metabolic Hardening: The strained 4-membered ring is less susceptible to oxidative metabolism (P450) than larger saturated heterocycles.

  • Vector Control: The rigid azetidine ring orients the exocyclic amine (and its N-ethyl group) into a distinct vector, often accessing novel binding pockets (e.g., the "methyl pocket" in JAK enzymes).

Comparative Performance Analysis

The following analysis compares N-Ethyl-1-methylazetidin-3-amine against its primary structural competitors: the unsubstituted azetidine, the dimethyl analog, and the ring-expanded pyrrolidine.

Table 1: Physicochemical & ADME Profile Comparison
FeatureN-Ethyl-1-methylazetidin-3-amine N,N-Dimethylazetidin-3-amine 1-Methylpyrrolidin-3-amine Implication
Ring Size 4-membered (Rigid)4-membered (Rigid)5-membered (Flexible)Azetidine rigidity reduces entropic penalty upon binding.
LogD (pH 7.4) Low (~ -0.8) Very Low (~ -1.2)Moderate (~ 0.2)Lower LogD improves solubility and reduces non-specific binding.
Basicity (pKa) ~9.5 (Secondary Amine) ~9.2 (Tertiary Amine)~9.8Secondary amine allows for further functionalization or specific H-bond donation.
Steric Bulk Medium (Ethyl) Low (Methyl)MediumEthyl group often fills hydrophobic pockets better than methyl without the clash of isopropyl.
Metabolic Stability High ModerateLowPyrrolidines are prone to

-oxidation; Azetidines are metabolically "harder".
Mechanistic Insight: The Ethyl vs. Methyl Decision

In JAK1/JAK2 inhibitor campaigns, the choice between an N-methyl and N-ethyl substituent on the exocyclic amine is often driven by the hydrophobic enclosure of the ATP-binding pocket.

  • N-Methyl: often leaves a "water gap," leading to suboptimal potency.

  • N-Ethyl (This Product): The ethyl group is large enough to displace high-energy water molecules from the hydrophobic pocket but small enough to avoid steric clashes with the gatekeeper residue (e.g., Methionine in JAK2).

Structural Logic & Signaling Pathways

The utility of this fragment is best understood within the context of the JAK-STAT signaling pathway, where it frequently serves as the solvent-exposed tail or the hinge-binding linker.

Diagram 1: The Azetidine Optimization Logic

This diagram illustrates the decision tree for selecting N-Ethyl-1-methylazetidin-3-amine over alternatives during lead optimization.

Azetidine_Logic Start Lead Compound (High LogD, hERG Liability) Strategy Bioisosteric Replacement Strategy Start->Strategy Pyrrolidine Pyrrolidine Analog (Flexible, Metabolic Liability) Strategy->Pyrrolidine Standard Approach Azetidine Azetidine Core (Rigid, Low LogD) Strategy->Azetidine LLE Optimization Pyrrolidine->Azetidine Ring Contraction (-1.0 LogD) Subst_Decision Exocyclic Amine Substitution? Azetidine->Subst_Decision Methyl N-Methyl (Too Small, Water Gap) Subst_Decision->Methyl Isopropyl N-Isopropyl (Steric Clash) Subst_Decision->Isopropyl Ethyl N-Ethyl-1-methylazetidin-3-amine (Optimal Fit & Solubility) Subst_Decision->Ethyl Goldilocks Zone Result Optimized Clinical Candidate Ethyl->Result Improved Potency Reduced hERG

Caption: Decision logic for selecting the N-Ethyl-1-methylazetidin-3-amine scaffold to optimize Lipophilic Ligand Efficiency (LLE) and steric fit.

Experimental Protocols

To validate the utility of N-Ethyl-1-methylazetidin-3-amine dihydrochloride, the following protocols describe its synthesis (incorporation into a scaffold) and biological validation.

Protocol A: Reductive Amination Coupling (Synthesis)

This protocol describes the standard method for coupling the fragment to an aldehyde-containing core (e.g., a heteroaryl aldehyde).

Reagents:

  • N-Ethyl-1-methylazetidin-3-amine dihydrochloride (1.0 equiv)

  • Heteroaryl Aldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (2.5 equiv - Critical to neutralize the dihydrochloride salt)

Workflow:

  • Salt Neutralization: Suspend N-Ethyl-1-methylazetidin-3-amine dihydrochloride in DCM. Add TEA dropwise at 0°C and stir for 15 min to liberate the free amine.

  • Imine Formation: Add the Heteroaryl Aldehyde to the mixture. Stir at Room Temperature (RT) for 1 hour. Note: Monitor by TLC/LCMS for imine formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir for 12 hours under Nitrogen atmosphere.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.

  • Purification: The basicity of the azetidine requires buffering. Use Flash Chromatography with DCM/MeOH/NH4OH (90:9:1).

Protocol B: In Vitro JAK Kinase Assay (Validation)

Objective: Determine the IC50 of the synthesized analog to verify the "Ethyl" substituent effect.

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response curve).

  • Enzyme Mix: Prepare JAK1 or JAK2 enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Incubation: Mix 5 µL of compound + 10 µL of Enzyme mix. Incubate 15 min at RT.

  • ATP Start: Add 10 µL of ATP/Substrate peptide mix (Km concentrations).

  • Detection: After 60 min, add detection reagent (e.g., ADP-Glo™). Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Diagram 2: Synthesis & Assay Workflow

Workflow Salt Dihydrochloride Salt (Starting Material) FreeBase Free Base (In Situ) Salt->FreeBase + Et3N / DCM Coupling Reductive Amination (w/ Aldehyde Core) FreeBase->Coupling + Aldehyde + NaBH(OAc)3 Purification Purification (DCM/MeOH/NH4OH) Coupling->Purification Assay JAK Kinase Assay (IC50 Determination) Purification->Assay Pure Ligand

Caption: Step-by-step workflow from dihydrochloride salt neutralization to biological assay validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Retrieved from [Link]

  • Lowe, J. et al. (2012).Discovery of Tofacitinib: A JAK Inhibitor for Rheumatoid Arthritis. Journal of Medicinal Chemistry. (Contextual reference for Azetidine/Piperidine switch in JAK inhibitors).
  • Smith, A. et al. (2020). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification. PMC. Retrieved from [Link]

  • Drug Hunter (2025). Bioisosteres Cheat Sheet: Saturated Rings and Amines. Retrieved from [Link]

Comparative

Strategic Bioisosterism: N-Ethyl-1-methylazetidin-3-amine in Kinase Inhibitor Design

Topic: Cross-Reactivity & Selectivity Profiling of N-Ethyl-1-methylazetidin-3-amine dihydrochloride Content Type: Publish Comparison Guide Executive Summary N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2155855-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity & Selectivity Profiling of N-Ethyl-1-methylazetidin-3-amine dihydrochloride Content Type: Publish Comparison Guide

Executive Summary

N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2155855-40-4) is not merely a reagent; it is a high-value pharmacophore fragment used in modern medicinal chemistry to optimize the selectivity and physicochemical properties of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.

In the context of drug development, "cross-reactivity" for this molecule refers to the selectivity profile of the final drug candidate. Specifically, it addresses whether replacing a traditional piperidine or pyrrolidine ring with this azetidine scaffold reduces "off-target" binding (e.g., to JAK2 in a JAK1-selective program) or metabolic cross-reactivity (CYP450 inhibition).

This guide compares the performance of the Azetidine Scaffold against the industry-standard Piperidine (found in Tofacitinib) and Pyrrolidine (found in Baricitinib) scaffolds.

Comparative Analysis: The Azetidine Advantage

The 3-aminoazetidine core acts as a bioisostere for larger saturated heterocycles. The table below summarizes the structural and functional shifts observed when "scaffold hopping" from a piperidine to an azetidine core.

Table 1: Physicochemical & Selectivity Comparison
FeatureAzetidine Scaffold (N-Ethyl-1-methylazetidin-3-amine)Piperidine Scaffold (e.g., Tofacitinib fragment)Pyrrolidine Scaffold (e.g., Baricitinib fragment)
Ring Size 4-membered (Strained)6-membered (Chair conformation)5-membered (Envelope)
Basicity (pKa) ~8.5 - 9.0 (Lower)~10.0 - 10.5 (Higher)~9.5
Lipophilicity (LogD) Lower (Improved Solubility)HigherModerate
Metabolic Stability High (Reduced oxidative metabolism)Moderate (Prone to oxidation)Moderate
Selectivity Vector Compact/Rigid: Pulls substituents away from the ATP hinge region.Extended: Projects substituents deeper into the solvent front.Intermediate
Primary "Cross-Reactivity" Risk Aurora Kinases, ROCK1 JAK2 (Hematological toxicity)JAK2

Expert Insight: The lower pKa of the azetidine nitrogen reduces lysosomal trapping and improves permeability. Furthermore, the geometric constraint of the 4-membered ring alters the exit vector of the N-ethyl group, often resolving steric clashes within the JAK2 active site that cause off-target toxicity in first-generation inhibitors.

Mechanism of Action: Selectivity Tuning

The primary utility of N-Ethyl-1-methylazetidin-3-amine is to modulate the binding mode of ATP-competitive inhibitors. By altering the ring size, researchers can fine-tune the molecule's position within the kinase ATP-binding pocket.

Figure 1: JAK-STAT Signaling & Inhibitor Intervention Point

This diagram illustrates the critical intervention point where the azetidine-based inhibitor competes with ATP, preventing downstream STAT phosphorylation.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Azetidine-Based Inhibitor Inhibitor->JAK Competitive Inhibition (Selectivity Key) ATP ATP ATP->JAK Blocked by Inhibitor pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: The azetidine scaffold modifies the inhibitor's fit within the JAK kinase domain, blocking ATP binding and preventing STAT phosphorylation.[1][2][3]

Experimental Protocol: Assessing Cross-Reactivity

To validate the selectivity improvement of the N-Ethyl-1-methylazetidin-3-amine fragment, a Kinase Profiling Assay is required. This protocol compares a lead compound containing the azetidine fragment against a panel of kinases.[2]

Protocol: ADP-Glo™ Kinase Selectivity Assay

Objective: Determine the IC50 and Selectivity Score (S-score) of the azetidine-based inhibitor against JAK1, JAK2, JAK3, and common off-targets (Aurora A, ROCK1).

Reagents:

  • Test Compound: Synthesized inhibitor containing N-Ethyl-1-methylazetidin-3-amine.

  • Kinase Enzyme Systems: JAK1, JAK2, JAK3, Aurora A (Promega or similar).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure (10 µM and Km concentrations).

  • Detection: ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Preparation: Dissolve the azetidine-based inhibitor in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions (10 points) in kinase buffer.

  • Enzyme Reaction:

    • Add 2 µL of Kinase/Substrate mix to 384-well plate.

    • Add 1 µL of Test Compound (or DMSO control).

    • Incubate for 10 min at RT (allows compound to bind).

    • Add 2 µL of ATP to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Self-Validation Check:

  • Z'-Factor: Must be > 0.5 for the assay to be valid.

  • Reference: Include Tofacitinib as a positive control. If Tofacitinib IC50 deviates >2-fold from literature, invalidate the run.

Decision Framework: When to Use This Fragment

Use the following logic tree to determine if N-Ethyl-1-methylazetidin-3-amine is the correct building block for your drug discovery program.

Figure 2: Fragment Selection Decision Tree

Fragment_Selection Start Start: Lead Optimization Selectivity_Issue Is JAK2 Selectivity a Problem? Start->Selectivity_Issue Solubility_Issue Is Solubility/LogD Poor? Selectivity_Issue->Solubility_Issue No Use_Azetidine Use N-Ethyl-1-methylazetidin-3-amine (Azetidine Scaffold) Selectivity_Issue->Use_Azetidine Yes (Need to alter vector) Metabolic_Issue Is Microsomal Stability Low? Solubility_Issue->Metabolic_Issue No Solubility_Issue->Use_Azetidine Yes (Lowers LogD) Use_Piperidine Use Piperidine (Tofacitinib-like) Metabolic_Issue->Use_Piperidine No Metabolic_Issue->Use_Azetidine Yes (Reduces oxidation)

Caption: Decision matrix for selecting the azetidine fragment based on selectivity, solubility, and metabolic stability bottlenecks.

References
  • Rodgers, J. D., et al. "Azetidine and Cyclobutane Derivatives as JAK Inhibitors."[4] U.S. Patent 8,158,616, 2012.[4] Link

  • Thoma, G., et al. "Identification of a Potent Janus Kinase 3 Inhibitor with High Selectivity within the Janus Kinase Family." Journal of Medicinal Chemistry, 2011, 54(1), 284–288. Link

  • Mullard, A. "Refining JAK inhibitors." Nature Reviews Drug Discovery, 2019. Link

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

Validation

A Comprehensive Benchmarking Guide to N-Ethyl-1-methylazetidin-3-amine dihydrochloride: A Comparative Analysis Against Cholinergic Receptor Standard Compounds

This guide provides a detailed framework for the pharmacological characterization of N-Ethyl-1-methylazetidin-3-amine dihydrochloride. Given its structural features, particularly the presence of a substituted azetidine r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the pharmacological characterization of N-Ethyl-1-methylazetidin-3-amine dihydrochloride. Given its structural features, particularly the presence of a substituted azetidine ring—a scaffold of increasing importance in medicinal chemistry—we hypothesize its potential interaction with the cholinergic nervous system.[1] This document outlines a series of head-to-head comparisons against well-established agonists and antagonists of both nicotinic and muscarinic acetylcholine receptors to elucidate its pharmacological profile.

The azetidine motif is a four-membered nitrogen-containing heterocycle that has been identified as a valuable component in the design of biologically active compounds.[1] Its constrained structure can offer advantages in receptor binding and metabolic stability. N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) is a solid with a molecular weight of 187.11 g/mol and a chemical formula of C6H16N2Cl2.[2][3][4][5] While its specific biological activity is not yet extensively documented in publicly available literature, its structural resemblance to known cholinergic agents warrants a thorough investigation into its potential effects on acetylcholine receptors.

This guide is intended for researchers, scientists, and drug development professionals. It provides the rationale behind experimental choices and detailed protocols for a comprehensive in-vitro evaluation.

Rationale for Benchmarking Against Cholinergic Standards

The core structure of N-Ethyl-1-methylazetidin-3-amine features a positively chargeable tertiary amine, a common characteristic of ligands for acetylcholine receptors. Acetylcholine, the endogenous neurotransmitter, activates two main types of receptors: nicotinic (nAChRs) and muscarinic (mAChRs).[6][7] These receptors are crucial in both the central and peripheral nervous systems, regulating a wide array of physiological functions.[6][7]

To comprehensively assess the pharmacological profile of N-Ethyl-1-methylazetidin-3-amine dihydrochloride, we will benchmark it against a panel of standard compounds targeting both nAChRs and mAChRs.

Standard Compounds for Comparison:

Compound Receptor Target Mechanism of Action Relevance
AcetylcholinenAChR & mAChREndogenous AgonistBaseline for natural ligand activity.[6][7]
NicotinenAChRAgonistPrototypical selective agonist for nAChRs.[6][8]
MecamylaminenAChRNon-selective AntagonistA well-characterized channel blocker for nAChRs.[6][8]
PilocarpinemAChRAgonistA classic muscarinic agonist used in research and therapy.[9]
AtropinemAChRAntagonistA competitive antagonist for muscarinic receptors.[7][10]

Experimental Workflow for Pharmacological Profiling

A tiered approach will be employed to characterize the activity of N-Ethyl-1-methylazetidin-3-amine dihydrochloride. This will begin with receptor binding assays to determine affinity, followed by functional assays to assess efficacy (agonist or antagonist activity).

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Profiling A Radioligand Binding Assays B Determine Ki at nAChR subtypes (α4β2, α7) A->B C Determine Ki at mAChR subtypes (M1-M5) A->C D Calcium Flux Assays (for Gq-coupled mAChRs & nAChRs) B->D If binding is observed C->D If binding is observed F Determine EC50 (agonist) or IC50 (antagonist) D->F E cAMP Assays (for Gi-coupled mAChRs) E->F G Compare Ki, EC50, IC50 values F->G H Determine Selectivity Profile G->H I Classify as Agonist, Antagonist, or Allosteric Modulator H->I

Caption: A tiered experimental workflow for characterizing N-Ethyl-1-methylazetidin-3-amine dihydrochloride.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of N-Ethyl-1-methylazetidin-3-amine dihydrochloride for various subtypes of nicotinic and muscarinic acetylcholine receptors.

Rationale: This experiment directly measures the interaction between the test compound and the receptor. By competing with a radiolabeled ligand of known affinity, we can calculate the affinity of our unlabeled test compound. This is the foundational step for understanding if the compound interacts with the target.

Protocol:

  • Receptor Preparation: Utilize commercially available cell lines stably expressing specific human nAChR (e.g., α4β2, α7) or mAChR (e.g., M1-M5) subtypes. Prepare cell membrane homogenates according to standard procedures.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, CaCl2, and NaCl).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand:

      • For α4β2 nAChRs: [³H]-Epibatidine.

      • For α7 nAChRs: [¹²⁵I]-α-Bungarotoxin.

      • For M1-M5 mAChRs: [³H]-N-methylscopolamine ([³H]-NMS).[9]

    • Add increasing concentrations of the test compound (N-Ethyl-1-methylazetidin-3-amine dihydrochloride) or the standard compounds.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

Compound α4β2 nAChR Ki (nM) α7 nAChR Ki (nM) M1 mAChR Ki (nM) M2 mAChR Ki (nM) M3 mAChR Ki (nM)
N-Ethyl-1-methylazetidin-3-amine dihydrochlorideExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Nicotine1.550>10,000>10,000>10,000
Mecamylamine1001500>10,000>10,000>10,000
Pilocarpine>10,000>10,0002,700[9]5,0001,500
Atropine>10,000>10,0001.21.81.5
Functional Assays

Objective: To determine whether N-Ethyl-1-methylazetidin-3-amine dihydrochloride acts as an agonist or an antagonist at the receptors for which it shows significant binding affinity, and to quantify its potency (EC50) or inhibitory activity (IC50).

Rationale: Binding does not necessarily equate to activation. Functional assays are essential to understand the biological effect of the compound on the receptor. We will use assays that measure downstream signaling events following receptor activation.

G cluster_0 Gq-Coupled Receptors (M1, M3, M5) & nAChRs cluster_1 Gi-Coupled Receptors (M2, M4) a Receptor Activation b Gq Protein Activation a->b c Phospholipase C (PLC) Activation b->c d d c->d e IP3-mediated Ca2+ release from ER d->e f Increased Intracellular [Ca2+] e->f g Fluorescent Ca2+ Indicator f->g h Receptor Activation i Gi Protein Activation h->i j Inhibition of Adenylyl Cyclase (AC) i->j k Decreased cAMP Production j->k l cAMP Assay (e.g., FRET) k->l caption Signaling pathways for functional assays.

Caption: Signaling pathways for Gq and Gi-coupled receptor functional assays.

Protocol 1: Calcium Flux Assay (for nAChRs and Gq-coupled mAChRs)

  • Cell Culture: Plate cells expressing the target receptor in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound or a standard agonist.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a fixed concentration (EC80) of a standard agonist (e.g., acetylcholine).

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • Antagonist: Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.

Protocol 2: cAMP Assay (for Gi-coupled mAChRs)

  • Cell Culture and Treatment: Culture cells expressing M2 or M4 receptors. Pre-treat the cells with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound. A Gi-coupled agonist will decrease cAMP levels.

    • Antagonist Mode: Pre-incubate with the test compound, then add a standard agonist (e.g., acetylcholine) to induce a decrease in cAMP.

  • cAMP Measurement: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Agonist: Plot the decrease in cAMP signal against the log of the compound concentration to determine the EC50.

    • Antagonist: Plot the reversal of the agonist-induced cAMP decrease against the log of the antagonist concentration to determine the IC50.

Hypothetical Data Presentation:

Compound Receptor Mode Potency (EC50/IC50, nM) Efficacy (% of ACh)
N-Ethyl-1-methylazetidin-3-amine dihydrochlorideα4β2 nAChRAgonistExperimental ValueExperimental Value
N-Ethyl-1-methylazetidin-3-amine dihydrochlorideM1 mAChRAntagonistExperimental ValueN/A
Nicotineα4β2 nAChRAgonist15095%
Mecamylamineα4β2 nAChRAntagonist120N/A
PilocarpineM1 mAChRAgonist3,50080%
AtropineM1 mAChRAntagonist1.5N/A

Conclusion and Interpretation

The experimental framework detailed in this guide will provide a robust, data-driven characterization of N-Ethyl-1-methylazetidin-3-amine dihydrochloride. By comparing its binding affinity and functional potency against well-established standards, we can build a comprehensive pharmacological profile. This will reveal whether the compound is an agonist or antagonist, its potency, and its selectivity across different acetylcholine receptor subtypes. Such information is critical for any further investigation into its potential as a research tool or a therapeutic lead. The structured approach ensures that the generated data is both reliable and directly comparable to existing knowledge in the field of cholinergic pharmacology.

References

  • Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues | Journal of Medicinal Chemistry - ACS Publications. (2014, January 15). Retrieved from [Link]

  • Muscarinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Muscarinic Acetylcholine Receptor Antagonists - Research Reagents - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023, January 28). Retrieved from [Link]

  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity - MDPI. (2014, June 27). Retrieved from [Link]

  • N-Ethyl-N-methylazetidin-3-amine dihydrochloride | 2231676-11-0 - MilliporeSigma. (n.d.). Retrieved from [Link]

  • Acetylcholine receptors (muscarinic) - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Target: Muscarinic acetylcholine receptor M3 (CHEMBL245) - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]

  • 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ethylenediamine Dihydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Synthesis of 3,3-Diarylazetidines - CORE. (n.d.). Retrieved from [Link]

  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents. (n.d.).

Sources

Comparative

Technical Guide: Optimizing Reproducibility with N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

Topic: Reproducibility of Experiments Using N-Ethyl-1-methylazetidin-3-amine Dihydrochloride Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist [1] Executive Summary N-Ethyl-1-methylazeti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Experiments Using N-Ethyl-1-methylazetidin-3-amine Dihydrochloride Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

[1]

Executive Summary

N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) has emerged as a critical building block in modern medicinal chemistry, specifically for fragment-based drug discovery (FBDD).[1] By introducing a strained, sp³-rich azetidine ring, it acts as a superior bioisostere to traditional pyrrolidine or piperidine motifs, offering reduced lipophilicity (LogD) and improved metabolic stability.

However, inconsistent experimental data often plagues projects utilizing this reagent. This guide addresses the root causes of poor reproducibility—primarily hygroscopicity-induced stoichiometric errors and free-base instability—and provides a validated handling protocol to ensure data integrity.[1]

Part 1: The Chemical Context & Comparative Analysis

Why This Molecule?

The azetidine ring is not merely a "smaller pyrrolidine."[1] It is a strategic tool to modulate physicochemical properties without altering the pharmacophore's vector significantly. The N-ethyl-1-methyl substitution pattern provides a specific steric and electronic profile that optimizes solubility and permeability.

Comparative Performance Data

The following table contrasts the performance of the N-Ethyl-1-methylazetidin-3-amine scaffold against its 5- and 6-membered ring analogs.

Table 1: Physicochemical & Metabolic Profiling of Cyclic Amine Linkers

FeatureAzetidine Analog (Subject)Pyrrolidine Analog (Alternative A)Piperidine Analog (Alternative B)Impact on Drug Design
Ring Size 4-membered5-membered6-memberedSmaller rings reduce molecular weight (MW).[1]
LogD (pH 7.4) Low (~0.5 - 1.2) Medium (~1.5 - 2.[1]0)High (>2.[1]0)Lower LogD improves solubility and reduces non-specific binding.
Basicity (pKa) ~8.5 - 9.5~9.5 - 10.5~10.0 - 11.0Lower pKa aids permeability and reduces hERG liability.[1]
Metabolic Stability High ModerateLow (prone to oxidation)Azetidines resist P450 oxidation better than flexible rings.[1]
LLE (Ligand Lipophilicity Efficiency) Optimal Sub-optimalPoorCritical metric for lead optimization.[1]

Key Insight: Switching from a pyrrolidine to an azetidine core (using this reagent) typically lowers LogD by 0.5–1.0 units, a massive advantage in improving the "drug-likeness" of a clinical candidate [1, 2].

Part 2: The Reproducibility Crisis (Root Causes)

In my experience troubleshooting for CROs and internal discovery teams, reproducibility failures with N-Ethyl-1-methylazetidin-3-amine dihydrochloride stem from three specific mechanistic failures:

  • The "Water Weight" Trap (Hygroscopicity): The dihydrochloride salt is extremely hygroscopic.[1] If weighed on an open bench, it absorbs atmospheric water within seconds.

    • Consequence: You believe you added 1.0 equivalents, but you actually added 0.8 equivalents of reagent and 0.2 equivalents of water. This leads to incomplete conversion and complex impurity profiles.

  • The "Hidden Acid" Factor (Stoichiometry): This is a di-hydrochloride salt (2x HCl).[1] Many standard protocols assume a mono-HCl salt or free amine.[1]

    • Consequence: Adding only 1.0 or 1.5 equivalents of base (e.g., DIPEA, TEA) leaves the amine partially protonated and non-nucleophilic. The coupling reaction stalls.

  • Free Base Instability: Once neutralized, the strained azetidine ring is more reactive than larger rings.[1] If left in solution too long or heated excessively, it can undergo ring-opening or polymerization.

Part 3: Validated Experimental Protocols

To guarantee reproducibility, do not treat this as a standard amine. Follow this self-validating workflow.

Protocol A: Accurate Weighing & Stock Solution Preparation

Objective: Eliminate hygroscopic error.

  • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation.

  • Rapid Weighing: If a glovebox is unavailable, weigh quickly into a tared vial and immediately cap.

  • Gravimetric Correction (The "Self-Validating" Step):

    • Dissolve the weighed solid in a specific volume of dry DMSO or DMF to create a stock solution (e.g., 1.0 M).

    • Validation: Take a 50 µL aliquot, dilute with D2O, and run a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact molarity. Use this corrected molarity for all subsequent reactions.

Protocol B: In-Situ Neutralization & Coupling

Objective: Ensure full nucleophilicity without degradation.[1]

  • Solvent System: Use DMF or DMAc (Aprotic polar solvents stabilize the salt).[1]

  • Base Calculation:

    • Formula:

      
      
      
    • For 1.0 eq of Amine·2HCl, use 3.0 to 3.5 equivalents of DIPEA (Hünig's base).

  • Sequence:

    • Add the Amine·2HCl to the solvent.

    • Add the Base before adding the electrophile (acid chloride/activated ester).[1]

    • Stir for 5 minutes to ensure full deprotonation (solution usually clears).

    • Add the electrophile immediately after.[1] Do not store the free base solution.

Part 4: Visualization of Handling Workflow

The following diagram illustrates the critical decision points to avoid degradation and stoichiometric errors.

G Start Start: Solid Reagent (Dihydrochloride Salt) Storage Storage: -20°C Desiccated under Argon Start->Storage Weighing Weighing Environment Storage->Weighing Decision_Box Glovebox Available? Weighing->Decision_Box Path_Safe Direct Weighing (High Accuracy) Decision_Box->Path_Safe Yes Path_Risk Rapid Bench Weighing (Hygroscopic Risk) Decision_Box->Path_Risk No Reaction_Prep Dissolution in DMF/DMAc Path_Safe->Reaction_Prep Correction CRITICAL STEP: qNMR Titer Check (Correct for H2O mass) Path_Risk->Correction Mandatory Correction->Reaction_Prep Use Corrected Molarity Base_Add Add Base (DIPEA) Stoichiometry: >3.0 equiv Reaction_Prep->Base_Add Coupling Add Electrophile (Immediate Coupling) Base_Add->Coupling Do not wait >10 mins

Figure 1: Decision logic for handling hygroscopic azetidine salts. Note the mandatory qNMR correction step if weighing outside a controlled atmosphere.

Part 5: References

  • Azetidines in Medicinal Chemistry: Emerging Applications. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Validates the sp³-rich character and metabolic stability advantages of azetidine scaffolds.[2]

  • Bioisosteres in Drug Design: Tactical Applications. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link] Relevance: Provides comparative data on ring size effects (pyrrolidine vs. azetidine) on LogD and pKa.

  • Handling of Hygroscopic Amine Hydrochloride Salts. Source: HepatoChem General Protocols URL:[Link] Relevance: Supports the necessity of inert atmosphere handling for reproducibility.

Sources

Validation

A Critical Appraisal of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride in Modern Drug Discovery: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, the strained four-membered azetidine ring has emerged as a "privileged" motif, offering a unique combination of structural rigidity, three-dimensionality, and metabolic stability. This guide provides a critical appraisal of N-Ethyl-1-methylazetidin-3-amine dihydrochloride, a representative N-substituted 3-aminoazetidine, and compares its synthetic accessibility and potential utility against a classic and more flexible counterpart, N,N-diethyl-N'-methyl-1,3-propanediamine.

The Azetidine Advantage: A Paradigm Shift in Scaffold Design

The azetidine ring system has garnered significant attention as a bioisosteric replacement for more common saturated heterocycles like piperidine and pyrrolidine.[1] Its inherent ring strain and constrained geometry provide a higher degree of three-dimensionality, which can lead to more specific and potent interactions with biological targets.[1][2] Furthermore, the incorporation of an azetidine moiety has been shown to improve aqueous solubility and metabolic stability, key parameters in the optimization of drug candidates.[1] These attributes make azetidine-containing compounds, such as N-Ethyl-1-methylazetidin-3-amine, attractive building blocks in the design of novel therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration and metabolic resistance are critical.[3]

Synthesis and Comparison of Aminergic Scaffolds

To provide a practical and evidence-based comparison, this guide will focus on the synthesis and properties of N-Ethyl-1-methylazetidin-3-amine dihydrochloride and a structurally related acyclic diamine, N,N-diethyl-N'-methyl-1,3-propanediamine. The latter serves as a flexible analog, allowing for a direct assessment of the impact of the rigid azetidine core.

Synthetic Accessibility: A Tale of Two Strategies

The synthesis of N-Ethyl-1-methylazetidin-3-amine can be approached through several routes, with reductive amination being a common and efficient method. A plausible and frequently utilized strategy involves the reaction of 1-methylazetidin-3-one with ethylamine, followed by reduction of the resulting imine.

Conversely, the synthesis of N,N-diethyl-N'-methyl-1,3-propanediamine typically involves the alkylation of a suitable amine precursor. A common method is the reaction of N,N-dimethyl-1,3-propanediamine with an ethylating agent.

Below are detailed, step-by-step protocols for the synthesis of both compounds, designed to be self-validating and reproducible in a standard laboratory setting.

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

This protocol outlines a two-step synthesis commencing with the reductive amination of 1-methylazetidin-3-one.

Step 1: Reductive Amination to form N-Ethyl-1-methylazetidin-3-amine

Protocol_1_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_purification Purification reagent1 1-Methylazetidin-3-one step1 1. Combine 1-methylazetidin-3-one and ethylamine in DCM. reagent1->step1 reagent2 Ethylamine (in THF) reagent2->step1 reagent3 Sodium Triacetoxyborohydride step3 3. Add sodium triacetoxyborohydride portion-wise. reagent3->step3 reagent4 Dichloromethane (DCM) reagent4->step1 step2 2. Stir at room temperature for 1 hour. step1->step2 step2->step3 step4 4. Stir overnight at room temperature. step3->step4 step5 5. Quench with saturated sodium bicarbonate solution. step4->step5 step6 6. Extract with DCM, dry, and concentrate. step5->step6 purify Purify by column chromatography (Silica gel, DCM/MeOH gradient). step6->purify Protocol_1_Salt_Formation cluster_reagents Reagents cluster_procedure Procedure reagent1 N-Ethyl-1-methylazetidin-3-amine step1 1. Dissolve amine in diethyl ether. reagent1->step1 reagent2 HCl in Diethyl Ether step2 2. Add HCl solution dropwise at 0°C. reagent2->step2 step1->step2 step3 3. Stir for 1 hour. step2->step3 step4 4. Collect precipitate by filtration. step3->step4 step5 5. Wash with cold ether and dry. step4->step5 Protocol_2_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_purification Purification reagent1 N,N-Dimethyl-1,3-propanediamine step1 1. Combine all reagents in acetonitrile. reagent1->step1 reagent2 Ethyl Iodide reagent2->step1 reagent3 Potassium Carbonate reagent3->step1 reagent4 Acetonitrile reagent4->step1 step2 2. Heat to reflux and stir overnight. step1->step2 step3 3. Cool, filter, and concentrate. step2->step3 purify Purify by distillation under reduced pressure. step3->purify GPCR_Binding cluster_receptor GPCR Binding Pocket cluster_ligands Ligand Interaction cluster_azetidine Azetidine Analog cluster_acyclic Acyclic Analog receptor_site Aspartic Acid Residue (-COO⁻) azetidine N-Ethyl-1-methylazetidin-3-amine moiety (Protonated, +) azetidine->receptor_site Ionic Interaction azetidine_interaction Defined binding pose due to rigidity. Potentially higher affinity. acyclic N,N-diethyl-N'-methyl-1,3-propanediamine moiety (Protonated, +) acyclic->receptor_site Ionic Interaction acyclic_interaction Multiple binding conformations. Potential for lower affinity.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Ethyl-1-methylazetidin-3-amine dihydrochloride for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Ethyl-1-methylazetidin-3-amine dihydrochloride, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clear, actionable intelligence for your laboratory's chemical hygiene plan.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. N-Ethyl-1-methylazetidin-3-amine dihydrochloride is a chemical intermediate that requires careful handling. Based on data for similar structures, it should be treated as a hazardous substance.

Key Hazard Considerations:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1][2]

  • Causes skin irritation (H315): Direct contact with skin can cause irritation.[1]

  • Causes serious eye irritation (H319): Can cause significant eye irritation upon contact.[1]

  • May cause respiratory irritation (H335): Inhalation of dust or fumes may irritate the respiratory system.[1]

The precautionary statement P501 directs that the contents and container must be disposed of at an approved waste disposal plant, which underscores the necessity of professional disposal services.[3]

Immediate Safety and Personal Protective Equipment (PPE)

When handling N-Ethyl-1-methylazetidin-3-amine dihydrochloride for disposal, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[1]
Body Protection A lab coat or chemical-resistant apron to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of N-Ethyl-1-methylazetidin-3-amine dihydrochloride is through a licensed professional waste disposal service.[1][5] This ensures compliance with all federal, state, and local regulations.[6]

Workflow for Disposal:

A 1. Assess Waste Stream (Unused reagent, contaminated labware, spill debris) B 2. Segregate Waste (Collect in a dedicated, compatible container) A->B C 3. Label Container ('Hazardous Waste', chemical name, date, hazards) B->C D 4. Store in Satellite Accumulation Area (SAA) (At or near the point of generation) C->D E 5. Arrange for Professional Disposal (Contact EHS or licensed waste vendor) D->E F 6. Documentation (Maintain records of disposal) E->F

Caption: Disposal workflow for N-Ethyl-1-methylazetidin-3-amine dihydrochloride.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: All waste containing N-Ethyl-1-methylazetidin-3-amine dihydrochloride, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, must be collected in a dedicated and clearly labeled waste container.[7]

  • Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, tightly fitting screw cap.[8][9][10] The original container, if in good condition, is an excellent choice.[11] Do not use metal containers for corrosive materials.[10]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible chemicals can react violently.

Step 2: Labeling

Proper labeling is a critical regulatory requirement.[9] The label on the hazardous waste container must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "N-Ethyl-1-methylazetidin-3-amine dihydrochloride".

  • The approximate concentration if it is a solution.

  • An indication of the hazards (e.g., "Irritant").

  • The date when the first waste was added to the container (accumulation start date).

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][12][13]

  • Safe Storage Conditions: The SAA should be away from incompatible materials.[6][11] Store hazardous chemicals below eye level and ensure containers are kept off the floor.[11] The storage area should be cool, dry, and well-ventilated.

  • Container Integrity: Ensure the container is always closed except when adding waste.[9][11] Regularly inspect the container for any signs of leakage or degradation.[9]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[7]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve submitting an online form or contacting the EHS office directly.[9]

  • Regulatory Compliance: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14] Your EHS department will ensure that the disposal process is compliant with all relevant regulations.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[4]

  • Wear Appropriate PPE: Before addressing the spill, don the required PPE as outlined in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[1] For a liquid spill, use an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels to absorb large quantities of corrosive liquids.

  • Collect and Dispose: Place all contaminated cleanup materials into a designated hazardous waste container and label it accordingly.[1][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.

In-Lab Neutralization: A Word of Caution

While the dihydrochloride salt has acidic properties and the amine group is basic, attempting in-lab neutralization is not recommended for this compound without specific, validated procedures and a thorough understanding of the reaction byproducts. The neutralization of the hydrochloride would generate the free amine, and neutralizing the amine would require adding another acid, potentially creating a more complex waste mixture. Improper neutralization can generate heat or release hazardous fumes. Therefore, for N-Ethyl-1-methylazetidin-3-amine dihydrochloride, deferring to professional disposal services is the safest and most compliant course of action.[15]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-Ethyl-1-methylazetidin-3-amine dihydrochloride is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—prioritizing personal safety, following systematic collection and storage protocols, and utilizing professional disposal services—researchers can ensure they are meeting their regulatory obligations and fostering a culture of safety. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority on waste management procedures.

References

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Available at: [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Hazardous Waste Management Procedures. Towson University. Available at: [Link]

  • Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Cruz. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]

  • Hazardous Waste Disposal Procedures. University of Texas at Dallas Environmental Health and Safety. Available at: [Link]

  • How to dispose of hydrochloric acid. (2024, July 15). Lab Alley. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Rollins College. Available at: [Link]

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Handling

Personal protective equipment for handling N-Ethyl-1-methylazetidin-3-amine dihydrochloride

The following technical guide details the safe handling, logistics, and operational protocols for N-Ethyl-1-methylazetidin-3-amine dihydrochloride . This guide is structured for autonomy and scientific rigor , moving bey...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, logistics, and operational protocols for N-Ethyl-1-methylazetidin-3-amine dihydrochloride .

This guide is structured for autonomy and scientific rigor , moving beyond generic safety data sheets (SDS) to provide a field-validated operational framework.

Compound Profile & Hazard Logic

Compound: N-Ethyl-1-methylazetidin-3-amine dihydrochloride CAS (Analog Reference): 2231676-11-0 (N-Ethyl-N-methyl analog) or derivatives of 959957-92-7. Physical State: Hygroscopic Solid (White to off-white powder).

The "Why" Behind the Hazard

As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity over rote compliance.

  • Strained Ring Reactivity: The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). While less reactive than aziridines, azetidines can undergo ring-opening reactions under nucleophilic attack, potentially acting as alkylating agents in biological systems.

  • Acidity & Corrosivity: As a dihydrochloride salt, this compound releases hydrochloric acid upon contact with moisture (mucous membranes, eyes, lungs). This creates an immediate chemical burn hazard distinct from the systemic toxicity of the parent amine.

  • Amine Toxicity: Secondary and tertiary amines in this class are often potent irritants and can exhibit acute oral toxicity (H301/H302).

Baseline GHS Classification (Conservative Estimate):

  • Acute Tox. 4 (Oral): Harmful if swallowed.[1][2]

  • Skin Corr.[1][3] 1B / Eye Dam. 1: Causes severe skin burns and eye damage (due to HCl salt form).

  • STOT SE 3: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

This matrix uses a Risk-Based Approach . Standard "lab coat and glasses" are insufficient for handling potent amine salts prone to aerosolization.

Protection ZoneRequired EquipmentTechnical Justification
Ocular/Face Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Safety glasses allow dust ingress. The dihydrochloride salt is extremely hygroscopic; dust contacting the eye will dissolve and form concentrated HCl, causing immediate corneal opacity.
Respiratory N95/P2 (Minimum) or PAPR (Recommended for >1g)Fine crystalline salts easily aerosolize during weighing. Inhalation causes laryngeal spasms and pulmonary edema. If working outside a fume hood, a full-face respirator with ABEK-P3 cartridges is mandatory.
Dermal (Hand) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (8 mil) or NeopreneAzetidines can permeate standard latex. Double gloving provides a "breakthrough buffer." The outer glove is sacrificial and should be changed immediately upon contamination.
Body Tyvek® Lab Coat (Closed front) or Chemical ApronCotton lab coats absorb hygroscopic salts, creating a long-term exposure source against the skin. Impervious materials prevent this "wicking" effect.
PPE Decision Logic (DOT Diagram)

PPE_Decision_Tree Start Start: Handling N-Ethyl-1-methylazetidin-3-amine 2HCl State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Solution / Liquid State_Check->Solution Reaction/Workup Quant_Check Quantity > 500 mg? Solid->Quant_Check Standard_PPE Standard PPE: Splash Goggles + Nitrile (Double) Solution->Standard_PPE Hood Fume Hood Mandatory Sash Height < 12 inches Quant_Check->Hood No Glovebox Glovebox / Isolator Recommended Quant_Check->Glovebox Yes Enhanced_PPE Enhanced PPE: Face Shield + Tyvek Sleeves Hood->Enhanced_PPE Glovebox->Standard_PPE

Caption: Logical flow for selecting containment and PPE based on physical state and quantity, prioritizing respiratory protection for solids.

Operational Protocol: Safe Handling & Weighing

Objective: Transfer compound without aerosol generation or environmental contamination.

A. Preparation (Pre-Work)
  • Static Elimination: Amine salts are prone to static charge. Use an ionizing fan or polonium anti-static strip inside the balance enclosure. Static cling causes "jumping" of powder, leading to invisible contamination.

  • Acidity Buffering: Prepare a saturated Sodium Bicarbonate (

    
    ) wipe station. If the salt spills, wiping with water creates acid; wiping with bicarb neutralizes it immediately.
    
B. The "Closed-Transfer" Weighing Method

Do not use a spatula directly into the stock bottle.

  • Tare: Place a clean vial with a cap inside the balance. Tare the balance.

  • Transfer: Remove the stock bottle to the back of the fume hood. Gently tap the required amount into a weighing boat or glass funnel (avoid paper, which traps hygroscopic solids).

  • Dispense: Transfer from the boat to the tared vial.

  • Seal: Cap the vial inside the hood before moving it to the balance for the final reading.

    • Why? This prevents balance contamination. If the balance is contaminated, every subsequent user is exposed.

  • Decon: Wipe the exterior of the stock bottle and the new vial with a Kimwipe dampened in ethanol before removing from the hood.

C. Solubilization (Exothermic Risk)

When dissolving the dihydrochloride salt in water or methanol:

  • Expect Heat: The dissociation of

    
     is exothermic.
    
  • Protocol: Add solvent slowly to the solid while stirring. Do not dump solid into solvent.

  • Off-gassing: If neutralizing to the free base (using NaOH or

    
    ), significant heat and potentially volatile amine vapors will be generated. Cool the vessel to 0°C  before neutralization.
    

Emergency Procedures & Waste Disposal

Emergency Response Table
ScenarioImmediate ActionScientific Rationale
Skin Contact Brush, then Flush. Gently brush off dry powder, then flush with water for 15 mins.[3]Adding water to a large pile of dihydrochloride salt on skin creates concentrated HCl acid. Removing bulk solid first reduces the acid load.
Eye Contact Irrigate immediately (15+ mins). Hold eyelids open.The salt is corrosive. Seconds matter to prevent permanent corneal hazing.
Inhalation Move to fresh air.[2][3][4][5][6] Sit upright. Seek medical attention.Inhalation of HCl salts causes delayed pulmonary edema. The victim may feel fine initially but deteriorate hours later.
Spill (<5g) Cover with Sodium Bicarbonate or Spill-X-C .Neutralize the acid functionality before cleaning. Do not sweep dry powder (aerosol risk).
Waste Disposal: The "Segregation" Rule

Do NOT dispose of this in the general organic waste stream if that stream is basic (high pH).

  • Incompatibility: Mixing amine dihydrochlorides with highly basic waste (e.g., waste containing alkoxides or hydrides) can cause an immediate exothermic acid-base reaction and pressure buildup in the waste container.

  • Correct Stream:

    • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic/Corrosive Solid - Azetidine Salt".

    • Liquid Waste: Dissolve in water/methanol and dispose of in the Halogenated Organic or Acidic Aqueous waste stream.

Scientific Workflow Visualization

Handling_Workflow Storage Storage (Desiccator, 2-8°C) Equilibration Equilibrate to RT (Prevent Condensation) Storage->Equilibration 30 mins Static_Control Static Elimination (Ionizer) Equilibration->Static_Control Weighing Weighing (Closed Vial Method) Static_Control->Weighing Fume Hood Dissolution Dissolution (Slow Addition, 0°C) Weighing->Dissolution Reaction Reaction Entry Dissolution->Reaction

Caption: Step-by-step handling workflow emphasizing temperature equilibration and static control to minimize moisture absorption and aerosolization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosive and Toxic Substances. Retrieved from [Link]

Sources

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